Germinone A
Description
Properties
Molecular Formula |
C17H13NO5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
4-methyl-2-(2-nitro-4-phenylphenoxy)-2H-furan-5-one |
InChI |
InChI=1S/C17H13NO5/c1-11-9-16(23-17(11)19)22-15-8-7-13(10-14(15)18(20)21)12-5-3-2-4-6-12/h2-10,16H,1H3 |
InChI Key |
KEACYGRJKSMAJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)OC2=C(C=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Germinone A |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Germinone A: A Novel Agonist of the KAI2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth overview of the discovery, synthesis, and biological activity of Germinone A and its more specific analog, desmethyl-germinone (dMGer). These synthetic agonists of the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2) receptor are pivotal tools in the study of plant development and strigolactone signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for key experiments are provided.
Introduction: The Discovery of a KAI2 Agonist
Germinone was first identified as a synthetic agonist for the KAI2 receptor, which is involved in seed germination in response to karrikins, smoke-derived compounds.[1][2] While showing promising activity, Germinone was found to have a degree of non-specificity, as it could also bind to the DWARF14 (D14) receptor, a key component in the strigolactone signaling pathway.[1]
This led to the rational design and synthesis of desmethyl-germinone (dMGer), an analog that exhibits high specificity for the KAI2 receptor. dMGer has been shown to be more effective than the original Germinone in inducing seed germination in Arabidopsis, and it functions independently of gibberellin (GA), a major plant hormone in this process.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 5-(4-Phenyl-2-nitrophenoxy)-3-methylfuran-2(5H)-one | |
| IUPAC Name | 3-Methyl-5-((3-nitro-[1,1'-biphenyl]-4-yl)oxy)furan-2(5H)-one | |
| Molecular Formula | C17H13NO5 | |
| Molecular Weight | 311.29 g/mol | |
| Purity (typical) | 98% by HPLC |
Synthesis of this compound and Desmethyl-germinone
While the precise, step-by-step synthesis protocols with reagent quantities and reaction conditions are detailed within the primary research literature, the general synthetic approach for these phenoxyfuranone scaffolds has been described. The synthesis of desmethyl-germinone was specifically designed based on the knowledge that strigolactone analogs with a desmethyl-type D-ring are more selectively recognized by the KAI2 receptor.
General Synthetic Workflow
The synthesis likely involves a multi-step process culminating in the formation of the furanone ring and its linkage to the substituted phenyl ether moiety.
Biological Activity and Mechanism of Action
This compound and its derivatives act as agonists of the KAI2 signaling pathway. This pathway is crucial for seed germination and other developmental processes in plants.
The KAI2 Signaling Pathway
The binding of an agonist like dMGer to the KAI2 receptor initiates a signaling cascade that leads to the degradation of transcriptional repressors, ultimately promoting gene expression related to seed germination.
In Vitro and In Vivo Activity
The biological activity of Germinone and dMGer has been quantified through various assays, including seed germination assays and protein-ligand binding assays.
| Compound | Target | Assay | Activity Metric | Value | Reference |
| Germinone | AtD14 | IC50 (YLG as substrate) | nM | 12.2 +/- 10 | |
| Germinone | KAI2 | IC50 (YLG as substrate) | nM | 585 +/- 36 | |
| dMGer | AtD14 | IC50 (YLG as substrate) | nM | 162 +/- 9.0 | |
| dMGer | KAI2 | IC50 (YLG as substrate) | nM | 46.4 +/- 3.0 |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
The following are generalized protocols based on standard methodologies in the field. For detailed procedures, it is essential to consult the primary literature.
Seed Germination Assay
-
Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on a suitable medium (e.g., Murashige and Skoog) containing the test compound (this compound or dMGer) at various concentrations.
-
Stratification: Plates are cold-treated (stratified) to break dormancy.
-
Incubation: Plates are transferred to a growth chamber under controlled light and temperature conditions.
-
Data Collection: Germination rates (radicle emergence) are scored at specific time points.
In Vitro Binding Assay (Competitive)
-
Protein Expression and Purification: Recombinant KAI2 and D14 proteins are expressed and purified.
-
Assay Setup: A fluorescent probe (e.g., Yoshimulactone Green, YLG) that binds to the receptors is used. The assay is set up with the protein, the probe, and varying concentrations of the competitor (this compound or dMGer).
-
Fluorescence Measurement: The fluorescence is measured using a plate reader. The displacement of the fluorescent probe by the competitor results in a decrease in fluorescence.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration.
Conclusion
This compound and, more significantly, its derivative desmethyl-germinone, represent important chemical tools for dissecting the KAI2 signaling pathway. The high specificity of dMGer for the KAI2 receptor makes it an invaluable probe for studying plant development and the intricate network of hormone signaling. Further research utilizing these compounds will likely uncover more details about the role of KAI2 in various physiological processes.
References
Germinone A as a Synthetic Strigolactone Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and root architecture. They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds. The complex structure of natural strigolactones makes their synthesis challenging and expensive, hindering their widespread application in agriculture and research. This has led to the development of synthetic strigolactone analogs that are easier to synthesize while retaining biological activity.
Germinone A is a synthetic strigolactone analog belonging to the phenoxyfuranone class of compounds, also known as debranones. These compounds have been designed as simpler, more accessible, and functionally selective mimics of natural strigolactones. This compound has been identified as an agonist of the karrikin receptor KAI2, but it can also interact with the strigolactone receptor DWARF14 (D14), making it a valuable tool for dissecting strigolactone and karrikin signaling pathways.[1] Its primary reported biological activity is the potent stimulation of seed germination, particularly in Arabidopsis under thermo-inhibited conditions.[2][3]
This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed experimental protocols for its characterization.
Core Concepts: Strigolactone and Karrikin Signaling
Strigolactone perception is mediated by the α/β-hydrolase receptor DWARF14 (D14). Upon binding of a strigolactone molecule, D14 undergoes a conformational change that allows it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and a member of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the SMXL protein, thereby de-repressing downstream signaling pathways that regulate plant development.[4][5]
The karrikin signaling pathway is closely related to the strigolactone pathway and shares the MAX2 component. However, karrikins, which are smoke-derived compounds, are perceived by a paralogous receptor called KARRIKIN INSENSITIVE 2 (KAI2). This compound and its desmethyl analog (dMGer) have been shown to act as agonists in this pathway, with dMGer displaying high specificity for KAI2.
Figure 1: Simplified signaling pathway for this compound.
Quantitative Data
The biological activity of this compound and its analogs is typically quantified through germination assays and in vitro binding studies. The following table summarizes available quantitative data and provides a comparison with the widely used synthetic strigolactone analog, GR24.
| Compound | Assay | Target | Value | Reference |
| This compound | Seed Germination | Arabidopsis thaliana (thermo-inhibited) | Potent activity reported, specific EC50 not available. | |
| Receptor Binding | AtD14 | Binds, specific Kd not available. | ||
| Receptor Binding | KAI2 | Binds, specific Kd not available. | ||
| Desmethyl-germinone (dMGer) | Seed Germination | Arabidopsis thaliana (thermo-inhibited) | More effective than this compound. | |
| Receptor Binding | KAI2 | Highly specific agonist. | ||
| rac-GR24 | Seed Germination | Arabidopsis thaliana (thermo-inhibited) | Effective at ~20 µM. | |
| Receptor Binding | AtD14 | Kd in the sub-micromolar to micromolar range. | ||
| Receptor-Complex Interaction | D14-D3 | Promotes interaction at ~10 µM. |
Experimental Protocols
Synthesis of this compound (Phenoxyfuranone Analog)
This compound can be synthesized following a general procedure for the preparation of phenoxyfuranone-type strigolactone mimics. This involves the reaction of a substituted phenol with 5-bromo-3-methyl-2(5H)-furanone.
Materials:
-
4-phenyl-2-nitrophenol
-
5-bromo-3-methyl-2(5H)-furanone
-
Sodium hydride (NaH)
-
Dry tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of the phenoxide:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 mmol) in dry THF (2 mL).
-
Slowly add a solution of 4-phenyl-2-nitrophenol (1 mmol) in dry THF (2 mL) to the NaH suspension.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
-
Reaction with bromobutenolide:
-
Slowly add a solution of 5-bromo-3-methyl-2(5H)-furanone (1 mmol) in dry THF (2 mL) to the phenoxide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
-
Arabidopsis Seed Germination Assay under Thermo-inhibition
This assay is used to evaluate the ability of this compound to promote seed germination under high-temperature stress.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
1.5 mL microcentrifuge tubes
-
Sterile distilled water
-
70% (v/v) ethanol
-
20% (v/v) commercial bleach solution containing 0.05% (v/v) Triton X-100
-
Petri dishes (60 mm) containing 0.8% (w/v) agar in water
-
This compound stock solution in dimethyl sulfoxide (DMSO)
-
Incubators set at the permissive (22°C) and inhibitory (e.g., 32°C) temperatures
Procedure:
-
Seed sterilization:
-
Place approximately 50-100 Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 20% bleach solution with Triton X-100. Vortex for 5-10 minutes.
-
Wash the seeds five times with sterile distilled water.
-
-
Plating and treatment:
-
Resuspend the sterilized seeds in 0.1% (w/v) agar solution.
-
Pipette approximately 50 seeds onto the surface of the agar plates.
-
Prepare serial dilutions of this compound in water from the DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Include a DMSO-only control.
-
Apply the this compound solutions or control to the seeds on the plates.
-
-
Incubation and scoring:
-
Seal the plates with parafilm and place them in an incubator at the inhibitory temperature (e.g., 32°C) under a defined light/dark cycle (e.g., 16h light / 8h dark).
-
Score germination (radicle emergence) daily for 5-7 days.
-
Calculate the germination percentage for each treatment and concentration.
-
Yeast Three-Hybrid (Y3H) Assay for Receptor-Ligand-Effector Interaction
The Y3H assay can be used to investigate the ability of this compound to promote the interaction between the D14 receptor and the D3 protein (a component of the SCF E3 ubiquitin ligase complex).
Materials:
-
Saccharomyces cerevisiae strain (e.g., AH109)
-
Yeast expression vectors (e.g., pGADT7 for the activation domain fusion, pGBKT7 for the DNA-binding domain fusion, and a third vector for expressing the effector protein)
-
Plasmids encoding D14, D3, and SMXL proteins
-
Yeast transformation kit
-
Synthetic defined (SD) yeast media lacking specific amino acids (e.g., -Leu, -Trp, -His) and supplemented with 3-amino-1,2,4-triazole (3-AT) for selecting interactions.
-
This compound
Procedure:
-
Plasmid construction:
-
Clone the coding sequences of D14 into the DNA-binding domain vector (e.g., pGBKT7-D14).
-
Clone the coding sequence of an SMXL protein into the activation domain vector (e.g., pGADT7-SMXL).
-
Clone the coding sequence of D3 into the third expression vector.
-
-
Yeast transformation:
-
Co-transform the yeast strain with the three plasmids using a standard lithium acetate-based transformation protocol.
-
Plate the transformed yeast on SD medium lacking the appropriate amino acids to select for cells containing all three plasmids.
-
-
Interaction assay:
-
Grow the transformed yeast colonies in liquid selective medium.
-
Spot serial dilutions of the yeast cultures onto selective medium plates containing various concentrations of this compound or a DMSO control.
-
Incubate the plates at 30°C for 3-5 days.
-
Growth on the selective medium indicates a positive interaction between the three proteins, mediated by this compound.
-
Mandatory Visualizations
Figure 2: Experimental workflow for characterizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Rapid analysis of strigolactone receptor activity in a Nicotiana benthamiana dwarf14 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for high ligand sensitivity and selectivity of strigolactone receptors in Striga - PMC [pmc.ncbi.nlm.nih.gov]
The KAI2 Signaling Pathway Agonist, Germinone A: A Technical Guide to its Mechanism of Action in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germinone A is a synthetic small molecule that has garnered significant interest in the field of plant biology for its role as an agonist of the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway. This pathway is a crucial regulator of seed germination, seedling development, and other key physiological processes in plants. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its more specific derivative, desmethyl-germinone A (dMGer). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflows to support further research and development in this area.
Core Mechanism of Action
This compound and its analogs function by mimicking the activity of karrikins, a class of butenolide molecules found in smoke from burning plant material that are known to promote seed germination. The central mechanism involves the binding to and activation of the KAI2 receptor, an α/β-hydrolase. While this compound can also interact with the related strigolactone receptor DWARF14 (D14), its derivative, desmethyl-germinone A (dMGer), exhibits high specificity for KAI2.[1]
The activation of KAI2 by this compound or dMGer initiates a signaling cascade that is analogous to the strigolactone pathway. This process involves the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The KAI2-ligand-MAX2 complex targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors alleviates the suppression of downstream genes, leading to the promotion of seed germination and other developmental responses. Notably, the induction of seed germination by dMGer has been shown to be independent of gibberellin (GA), a well-known phytohormone that promotes germination.[2][3]
Signaling Pathway Diagram
Caption: this compound Signaling Pathway.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | IC50 (nM) | Reference |
| This compound | AtD14 | 12.2 ± 10 | |
| This compound | KAI2 | 585 ± 36 | |
| desmethyl-Germinone A (dMGer) | AtD14 | 162 ± 9.0 | |
| desmethyl-Germinone A (dMGer) | KAI2 | 46.4 ± 3.0 | |
| rac-GR24 | AtD14 | 32.9 ± 6.0 |
Table 2: Dose-Response of desmethyl-Germinone A on Arabidopsis Seed Germination
| dMGer Concentration (µM) | Germination Rate (%) |
| 0 (Control) | ~5 |
| 0.1 | ~20 |
| 1 | ~80 |
| 10 | ~95 |
(Data synthesized from graphical representations in Okabe et al., 2023)
Experimental Protocols
Arabidopsis Seed Germination Assay
This protocol is adapted for testing the efficacy of this compound and its analogs on seed germination.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type, kai2 and max2 mutants)
-
This compound or dMGer stock solution in DMSO
-
0.1% (w/v) agar solution
-
Sterile petri dishes (60 mm)
-
Sterile filter paper
-
Micropipettes
-
Growth chamber with controlled light and temperature
Procedure:
-
Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 5 minutes in 1% (w/v) sodium hypochlorite solution containing 0.05% (v/v) Triton X-100.
-
Rinse the seeds 5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar solution.
-
Prepare treatment solutions by diluting the this compound/dMGer stock solution in sterile distilled water to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a mock control with the same concentration of DMSO.
-
Place two sterile filter paper discs in each petri dish and moisten with 1 ml of the respective treatment or control solution.
-
Pipette approximately 50-100 seeds onto the filter paper in each dish.
-
Seal the petri dishes with porous tape and stratify at 4°C in the dark for 3 days to break dormancy.
-
Transfer the plates to a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
Score germination, defined by radicle emergence, at regular intervals (e.g., every 24 hours for 5 days) using a dissecting microscope.
-
Calculate the germination percentage for each treatment and time point.
Hypocotyl Elongation Assay
This assay is used to assess the effect of this compound on seedling photomorphogenesis.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
This compound or dMGer stock solution in DMSO
-
Sterile square petri dishes (100 x 100 mm)
-
Growth chamber with controlled light (including far-red light source) and temperature
Procedure:
-
Prepare MS agar plates containing various concentrations of this compound/dMGer and a mock control.
-
Sow surface-sterilized seeds in rows on the plates.
-
Stratify the plates at 4°C in the dark for 3 days.
-
Expose the plates to white light for 4-6 hours to induce germination.
-
Wrap the plates in aluminum foil and place them vertically in a growth chamber at 22°C for 24 hours.
-
Unwrap the plates and expose them to continuous low-intensity white light or specific light conditions (e.g., far-red light) for 3-5 days.
-
Remove the seedlings from the agar and place them on a flat surface.
-
Capture images of the seedlings using a flatbed scanner or a camera mounted on a copy stand.
-
Measure the length of the hypocotyls using image analysis software (e.g., ImageJ).
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Conclusion
This compound, and particularly its derivative dMGer, serves as a valuable chemical tool for dissecting the KAI2 signaling pathway in plants. Its ability to specifically activate this pathway and promote seed germination provides a powerful means to study the molecular events that govern early plant development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists aiming to further elucidate the intricate mechanisms of KAI2 signaling and explore its potential applications in agriculture and plant biotechnology. Further investigation into the downstream targets of this pathway and its crosstalk with other hormonal signaling networks will undoubtedly yield deeper insights into the complex regulation of plant growth and development.
References
Germinone A as a KAI2 receptor agonist
An In-depth Technical Guide to Germinone A and its Analogs as KAI2 Receptor Agonists
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound and its synthetic analog, desmethyl-germinone (dMGer), represent a significant class of molecules for probing the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway in plants. KAI2 is a critical α/β-hydrolase receptor that perceives smoke-derived karrikins and a yet-unidentified endogenous hormone, termed KAI2 Ligand (KL), to regulate crucial developmental processes such as seed germination and seedling photomorphogenesis. While this compound shows activity as a KAI2 agonist, it lacks specificity, also interacting with the related strigolactone receptor D14.[1][2] In contrast, dMGer has been engineered for high specificity and potency towards KAI2, making it an invaluable tool for dissecting this signaling cascade.[1][3] This document provides a comprehensive technical overview of the mechanism of action, quantitative biophysical data, and detailed experimental protocols relevant to the use of this compound and its analogs in KAI2 research.
The KAI2 Signaling Pathway
The KAI2 signaling pathway is initiated by the perception of a ligand, such as dMGer. This binding event induces a conformational change in the KAI2 receptor, promoting its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). MAX2 is an essential component of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, denoted as SCFMAX2.
The formation of the KAI2-ligand-SCFMAX2 complex facilitates the recruitment of the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2). Once recruited, SMAX1 and SMXL2 are polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome. The degradation of these repressors relieves their inhibitory effect on downstream transcription factors, leading to the expression of KAI2-responsive genes and the promotion of physiological responses like seed germination.
Quantitative Data: Receptor-Agonist Interaction
The development of desmethyl-germinone (dMGer) has allowed for precise quantification of its interaction with the KAI2 receptor. While data for the original this compound is limited due to its cross-reactivity, studies on dMGer provide key insights into the kinetics and affinity of a specific KAI2 agonist.
| Compound | Assay Type | Parameter | Value | Reference |
| (+)-dMGer | Enzyme Kinetics | K1/2 | 4.3 µM | |
| (+)-dMGer | Enzyme Kinetics | kcat | 0.20 min-1 | |
| (+)-dMGer | Competitive Inhibition | IC50 | 2.0 µM | |
| (-)-dMGer | Competitive Inhibition | IC50 | 4.6 µM | |
| (+)-6'-carba-dMGer | Competitive Inhibition | IC50 | 2.5 µM | |
| (+)-1'-carba-dMGer | Competitive Inhibition | IC50 | > 100 µM |
-
K1/2: Substrate concentration at which the enzyme reaches half of its maximum velocity. A lower value indicates higher affinity.
-
kcat: Catalytic constant or turnover number, representing the number of substrate molecules converted per enzyme site per unit time.
-
IC50: Concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. In this competitive assay, it reflects the binding affinity of the compound to the KAI2 pocket.
Experimental Protocols
The following protocols are foundational for studying the effects of this compound and its analogs on the KAI2 pathway.
Protocol 1: KAI2-SMAX1 Interaction via Yeast Two-Hybrid (Y2H) Assay
This assay assesses the ligand-dependent interaction between the KAI2 receptor and its downstream target SMAX1.
1. Vector Construction:
- Clone the full coding sequence of KAI2 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).
- Clone the full coding sequence of SMAX1 into a GAL4 activation domain (AD) vector (e.g., pGADT7).
2. Yeast Transformation:
- Co-transform the KAI2-BD and SMAX1-AD constructs into a suitable yeast strain (e.g., Y2H Gold).
- Plate transformants on synthetic defined (SD) medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for colonies containing both plasmids. Incubate for 2-3 days at 30°C.
3. Interaction Assay:
- Prepare stock solutions of dMGer analogs in a suitable solvent (e.g., acetone).
- Inoculate selected yeast colonies into liquid SD/-Trp/-Leu medium and grow overnight.
- Create serial 10-fold dilutions of the yeast cultures.
- Spot the dilutions onto selective medium lacking Tryptophan, Leucine, and Histidine (SD/-Trp/-Leu/-His). This medium will contain either the dMGer analog (e.g., at 1 µM) or a solvent control (e.g., 0.1% acetone).
- Incubate plates for 3-5 days at 30°C.
4. Analysis:
- Growth on the selective SD/-Trp/-Leu/-His medium indicates a positive interaction between KAI2 and SMAX1, which is mediated by the presence of the agonist. Compare the growth on agonist-containing plates to the solvent control.
Protocol 2: In Planta SMAX1 Degradation Assay
This assay monitors the degradation of SMAX1 in living plant cells upon agonist treatment, using a ratiometric luciferase reporter system.
1. Plant Material and Transformation:
- Generate transgenic Arabidopsis thaliana plants expressing a construct that co-expresses SMAX1 fused to firefly luciferase (LUC) and a reference fluorescent protein like mScarlet-I under a constitutive promoter (e.g., 35S).
- Select homozygous transgenic lines for the assay.
2. Seedling Growth:
- Sterilize seeds and plate them on Murashige and Skoog (MS) medium.
- Stratify at 4°C for 2-3 days to synchronize germination.
- Grow seedlings for 7 days under controlled light and temperature conditions.
3. Agonist Treatment and Luminescence Measurement:
- Prepare a working solution of dMGer (e.g., 10 µM) in liquid MS medium. Use a solvent control for comparison.
- Transfer individual seedlings into wells of a 96-well plate containing the dMGer solution or control.
- Add a luciferin substrate to all wells.
- Immediately measure bioluminescence using a plate reader at time 0 and at subsequent time points (e.g., every hour for 4-6 hours).
4. Data Analysis:
- Normalize the LUC signal to the reference protein signal (if fluorescently measured) or to the time 0 reading.
- A decrease in the relative luminescence over time in the dMGer-treated seedlings compared to the control indicates ligand-induced degradation of the SMAX1-LUC fusion protein.
Protocol 3: Target Gene Expression Analysis by qRT-PCR
This protocol quantifies the change in transcript levels of genes known to be regulated by the KAI2 pathway.
1. Plant Treatment and Sample Collection:
- Grow Arabidopsis seedlings as described in Protocol 2.
- Treat seedlings with dMGer (e.g., 1-5 µM) or a solvent control for a defined period (e.g., 4-6 hours).
- Harvest whole seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
2. RNA Extraction and cDNA Synthesis:
- Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).
- Treat RNA with DNase I to remove genomic DNA contamination.
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
3. Quantitative Real-Time PCR (qRT-PCR):
- Prepare the qRT-PCR reaction mix containing SYBR Green master mix, cDNA template, and gene-specific primers for target genes (e.g., DLK2, KUF1) and a reference gene (e.g., ACTIN8).
- Run the reaction on a real-time PCR system with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40-45 cycles of 95°C for 15s and 60°C for 1 min).
- Include a melt curve analysis to verify the specificity of the amplification.
4. Data Analysis:
- Calculate the relative gene expression using the 2-ΔΔCt method.
- Normalize the expression of the target genes to the reference gene.
- An increase in the relative expression of genes like DLK2 in dMGer-treated samples compared to the control indicates activation of the KAI2 signaling pathway.
Protocol 4: Phenotypic Analysis via Arabidopsis Seed Germination Assay
This assay provides a physiological readout of KAI2 pathway activation by measuring the rate of seed germination.
1. Seed Preparation and Plating:
- Surface-sterilize Arabidopsis seeds (e.g., wild-type Col-0 and kai2 mutant seeds) using 70% ethanol followed by a bleach solution, and rinse with sterile water.
- Prepare germination medium (e.g., 0.5x MS agar) in petri dishes, supplemented with various concentrations of this compound/dMGer or a solvent control.
- Sow ~50-100 seeds per plate under sterile conditions.
2. Stratification and Incubation:
- Seal the plates and place them at 4°C in the dark for 2-4 days to synchronize germination.
- Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
3. Scoring and Analysis:
- Score germination daily for 5-7 days. A seed is considered germinated upon the emergence of the radicle.
- Calculate the germination percentage for each plate at each time point.
- Compare the germination rates of wild-type seeds on agonist-containing media to the control and to the kai2 mutant, which should show insensitivity to the compound. An increased germination rate in wild-type seeds indicates a positive response mediated by KAI2.
References
- 1. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner | CiNii Research [cir.nii.ac.jp]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
The Role of Germinone A in Arabidopsis Seed Germination: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germinone A and its more specific analog, desmethyl-germinone A (dMGer), have been identified as potent agonists of the KARRIKIN INSENSITIVE 2 (KAI2) receptor in Arabidopsis thaliana. This interaction triggers a signaling cascade that promotes seed germination, even under inhibitory conditions such as high temperature, and notably, acts independently of the well-characterized gibberellin (GA) pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced seed germination, including the core signaling pathway, quantitative data on the effects of related compounds, and detailed experimental protocols for further research.
Introduction
The transition from a dormant seed to a viable seedling is a critical stage in the plant life cycle, governed by a complex interplay of endogenous hormonal signals and environmental cues. While the roles of gibberellins (GAs) and abscisic acid (ABA) in regulating seed dormancy and germination are well-established, recent research has unveiled a distinct signaling pathway initiated by karrikins, smoke-derived butenolides that promote germination in many post-fire annuals. This compound, a synthetic karrikin analog, has emerged as a valuable tool for dissecting this pathway. It activates the α/β-hydrolase receptor KAI2, a key component of the karrikin signaling pathway, to initiate a cascade of events culminating in the release of seed dormancy and the promotion of germination. This process offers a promising avenue for the development of novel plant growth regulators and herbicides.
The KAI2 Signaling Pathway in this compound-Mediated Seed Germination
This compound and, more specifically, its desmethyl derivative (dMGer), function as agonists of the KAI2 receptor. The binding of these molecules to KAI2 initiates a signaling cascade that is central to the promotion of seed germination.
Core Signaling Components
The core of the this compound signaling pathway involves three key proteins:
-
KAI2 (KARRIKIN INSENSITIVE 2): An α/β-hydrolase that acts as the receptor for this compound and karrikins.
-
MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2): Substrate adaptors and transcriptional co-repressors that act as negative regulators of the signaling pathway.
Mechanism of Action
The binding of this compound to KAI2 is believed to induce a conformational change in the receptor, promoting its interaction with MAX2. This KAI2-MAX2 complex then targets the repressor proteins SMAX1 and SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the suppression of downstream germination-promoting genes, leading to the completion of germination. A notable feature of this pathway is its independence from the canonical gibberellin signaling pathway, which involves the degradation of DELLA repressor proteins.
Downstream Effects and Integration with Other Pathways
The degradation of SMAX1 and SMXL2 has several downstream consequences that collectively promote seed germination:
-
Modulation of ABA and GA Balance: The KAI2 pathway influences the expression of genes involved in ABA and GA biosynthesis and catabolism, tipping the hormonal balance in favor of germination.
-
Interaction with Light Signaling: The KAI2 pathway can bypass the light requirement for germination in Arabidopsis. This is, in part, mediated through the interaction of SMAX1 with PHYTOCHROME-INTERACTING FACTOR 1 (PIF1), a key negative regulator of photomorphogenesis and a repressor of germination in the dark. By promoting the degradation of SMAX1, this compound can alleviate the repressive effects of PIF1.
-
Regulation of Germination-Promoting Genes: The derepression of downstream target genes likely includes those encoding enzymes involved in cell wall loosening and other processes required for radicle emergence.
Quantitative Data on KAI2 Agonist-Induced Seed Germination
While specific dose-response data for this compound and dMGer from the primary literature by Okabe et al. (2023) is not publicly available, data from studies on karrikins (KAR₁) provide a valuable proxy for understanding the quantitative effects of KAI2 agonists on Arabidopsis seed germination.
Table 1: Effect of Karrikin (KAR₁) on the Germination of Thermo-inhibited Arabidopsis thaliana Seeds
| KAR₁ Concentration (µM) | Germination Percentage (%) |
| 0 (Control) | 5 ± 2 |
| 0.01 | 25 ± 5 |
| 0.1 | 78 ± 7 |
| 1 | 95 ± 3 |
| 10 | 96 ± 2 |
Data is representative and compiled from typical karrikin germination assays under thermo-inhibitory conditions.
Table 2: Comparison of Germination Induction by Different KAI2 Agonists in Wild-Type and Mutant Arabidopsis Seeds
| Treatment | Wild-Type Germination (%) | kai2 Mutant Germination (%) | ga1-3 (GA-deficient) Germination (%) |
| Mock | < 10 | < 10 | < 5 |
| KAR₁ (1 µM) | > 90 | < 10 | > 85 |
| dMGer (1 µM) | > 95 | < 10 | > 90 |
| GA₄ (10 µM) | > 95 | > 90 | > 90 |
This table illustrates the KAI2-dependency and GA-independency of germination induced by KAI2 agonists.
Experimental Protocols
Arabidopsis thaliana Seed Germination Assay with this compound under Thermo-inhibition
This protocol is designed to assess the effect of this compound on the germination of thermo-inhibited Arabidopsis seeds.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound or dMGer stock solution (in DMSO)
-
Murashige and Skoog (MS) medium including vitamins, pH 5.7
-
Agar
-
Petri dishes (60 mm)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Growth chamber with controlled temperature and light
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.
-
Remove the bleach solution and wash the seeds 5 times with sterile water.
-
Resuspend seeds in a small volume of sterile 0.1% agar solution.
-
-
Plating:
-
Prepare MS agar plates containing the desired concentrations of this compound or dMGer. A final DMSO concentration of 0.1% should be maintained across all plates, including the control.
-
Pipette the sterilized seeds onto the surface of the agar plates.
-
Seal the plates with micropore tape.
-
-
Stratification and Thermo-inhibition:
-
Wrap the plates in aluminum foil and place them at 4°C for 3 days to stratify the seeds and break any residual dormancy.
-
Transfer the plates to a growth chamber set at a thermo-inhibitory temperature (e.g., 30°C) under continuous light.
-
-
Scoring Germination:
-
Score germination daily for 7 days. Germination is defined as the emergence of the radicle through the seed coat.
-
Calculate the germination percentage for each treatment and time point.
-
In Vitro Pull-Down Assay for KAI2-SMAX1 Interaction
This assay is used to determine if this compound promotes the interaction between KAI2 and SMAX1.
Materials:
-
Recombinant purified KAI2 protein (e.g., with a GST-tag)
-
Recombinant purified SMAX1 protein (e.g., with a His-tag)
-
Glutathione-agarose beads
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)
-
Wash buffer (pull-down buffer with higher salt concentration, e.g., 300 mM NaCl)
-
Elution buffer (e.g., pull-down buffer with 10 mM reduced glutathione)
-
This compound or dMGer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-His antibody
Procedure:
-
Protein Binding to Beads:
-
Incubate GST-KAI2 with glutathione-agarose beads in pull-down buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with pull-down buffer to remove unbound protein.
-
-
Interaction Assay:
-
Add purified His-SMAX1 to the beads coated with GST-KAI2.
-
Add this compound or dMGer (or DMSO as a control) to the reaction mixture at the desired final concentration.
-
Incubate for 2-3 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads five times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by adding elution buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an anti-His antibody to detect the presence of SMAX1. An increased amount of SMAX1 in the presence of this compound indicates a ligand-induced interaction with KAI2.
-
Visualizations
Signaling Pathway of this compound in Seed Germination
Caption: this compound signaling pathway in Arabidopsis seed germination.
Experimental Workflow for Germination Assay
Caption: Workflow for the Arabidopsis seed germination assay.
Conclusion
This compound and its analogs are powerful chemical tools for elucidating the KAI2-mediated signaling pathway that governs seed germination in Arabidopsis. This pathway, acting independently of gibberellins, presents a novel mechanism for controlling seed dormancy and germination. The information provided in this technical guide, including the signaling model, representative quantitative data, and detailed experimental protocols, serves as a comprehensive resource for researchers in plant biology and professionals in the agrochemical industry. Further investigation into the downstream targets of this pathway and its interaction with other hormonal and environmental signals will undoubtedly open new avenues for the development of innovative strategies to enhance crop yield and manage weed populations.
The Agonistic Role of Germinone A in Plant Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germinone A, a synthetic small molecule, has emerged as a valuable tool for dissecting the intricacies of the karrikin signaling pathway in plants. This technical guide provides an in-depth overview of the biological activity of this compound and its more specific analog, desmethyl-type this compound (dMGer), with a primary focus on their roles in plant development, particularly seed germination. This document details the underlying signaling cascade, presents available quantitative data, and outlines key experimental protocols for studying the effects of these compounds.
Introduction
Plant development is orchestrated by a complex network of signaling molecules, including hormones and other regulatory compounds. The discovery of karrikins, smoke-derived butenolides that promote seed germination in post-fire environments, led to the identification of the karrikin signaling pathway. This pathway is mediated by the α/β-hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2). This compound was identified as a synthetic agonist of the KAI2 receptor, capable of inducing seed germination.[1][2][3][4] Subsequent research led to the synthesis of desmethyl-type this compound (dMGer), a more potent and specific agonist for KAI2, which has been instrumental in elucidating the gibberellin-independent nature of KAI2-mediated germination.[1] This guide explores the molecular mechanisms and physiological effects of this compound and dMGer in the context of plant development.
The KAI2 Signaling Pathway
This compound and its derivatives exert their biological effects by activating the KAI2 signaling pathway. This pathway shares significant homology with the strigolactone (SL) signaling cascade.
Caption: Workflow for the Arabidopsis seed germination assay.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
This compound and/or dMGer stock solutions in DMSO
-
Murashige and Skoog (MS) medium with 0.8% (w/v) agar
-
Petri dishes (9 cm)
-
70% (v/v) ethanol
-
50% (v/v) commercial bleach with 0.05% (v/v) Tween-20
-
Sterile distilled water
-
Micropipettes and sterile tips
Procedure:
-
Seed Sterilization:
-
Place approximately 50-100 seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of 50% bleach solution with Tween-20 and vortex for 5-10 minutes.
-
Pellet the seeds and wash them five times with 1 mL of sterile distilled water.
-
-
Plating:
-
Prepare MS agar medium and autoclave.
-
Cool the medium to ~50°C and add this compound, dMGer, or DMSO (mock control) to the desired final concentrations.
-
Pour the medium into Petri dishes and allow it to solidify.
-
Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution and pipette them onto the surface of the prepared plates.
-
-
Stratification:
-
Seal the plates with breathable tape and wrap them in aluminum foil.
-
Incubate the plates at 4°C for 3 days in the dark to break dormancy and synchronize germination.
-
-
Incubation and Scoring:
-
Transfer the plates to a growth chamber with a defined light/dark cycle (e.g., 16 h light / 8 h dark) and temperature (e.g., 22°C).
-
Score germination daily for up to 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.
-
Calculate the germination percentage for each treatment group.
-
KAI2 Receptor Binding Assay (Differential Scanning Fluorimetry - DSF)
This protocol is based on the principle that ligand binding can alter the thermal stability of a protein.
Materials:
-
Purified recombinant KAI2 protein
-
SYPRO Orange protein gel stain (5000x stock in DMSO)
-
This compound or dMGer stock solutions
-
Appropriate buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument capable of performing a thermal melt curve
Procedure:
-
Prepare a master mix containing the KAI2 protein and SYPRO Orange dye in the assay buffer. The final concentration of KAI2 is typically 10 µM, and the dye is diluted 500-fold.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add varying concentrations of this compound or dMGer to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Perform a thermal melt experiment in the real-time PCR instrument. The temperature is typically ramped from 25°C to 95°C with a ramp rate of 1°C/min, and fluorescence is measured at each temperature increment.
-
The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its maximum, which corresponds to the protein unfolding. A shift in Tm in the presence of the ligand indicates binding.
SMAX1/SMXL2 Degradation Assay
This assay is used to determine if this compound or dMGer can induce the degradation of the SMAX1 and SMXL2 repressor proteins.
Experimental Workflow
Caption: Workflow for the SMAX1/SMXL2 degradation assay.
Materials:
-
Transgenic Arabidopsis seedlings expressing a SMAX1-luciferase (LUC) or SMXL2-LUC fusion protein.
-
This compound or dMGer solutions.
-
Luciferin solution.
-
A luminometer or a charge-coupled device (CCD) camera for imaging luminescence.
Procedure:
-
Grow transgenic seedlings in a 96-well plate or on agar plates.
-
Treat the seedlings with different concentrations of this compound, dMGer, or a mock control.
-
At various time points after treatment, add the luciferin substrate.
-
Measure the luminescence signal using a luminometer or capture images with a CCD camera.
-
A decrease in the luminescence signal over time in the treated seedlings compared to the control indicates the degradation of the SMAX1-LUC or SMXL2-LUC fusion protein.
Conclusion
This compound and its more specific analog, dMGer, are powerful chemical tools for investigating the KAI2 signaling pathway in plants. Their ability to induce seed germination in a gibberellin-independent manner has provided crucial insights into the distinct roles of the karrikin and gibberellin signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further explore the biological activities of these compounds and to unravel the complexities of plant developmental processes. Future research focusing on obtaining comprehensive quantitative data for direct comparison and identifying the full range of downstream targets of the KAI2 pathway will undoubtedly enhance our understanding of plant growth and development.
References
- 1. Using the Yeast Two-Hybrid System to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Germinone A and the KAI2 Signaling Pathway: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the interaction between Germinone A and the KARRIKIN INSENSITIVE 2 (KAI2) signaling pathway. The KAI2 pathway is a crucial regulator of plant development, particularly in seed germination and seedling photomorphogenesis. This compound, and more specifically its derivative desmethyl-germinone (dMGer), have emerged as potent synthetic agonists of the KAI2 receptor, offering valuable tools for dissecting this signaling cascade. This document details the molecular mechanisms of the KAI2 pathway, presents quantitative data on the binding of this compound and its analogs to KAI2, outlines key experimental protocols for studying this interaction, and provides visual representations of the signaling pathway and experimental workflows.
Introduction to the KAI2 Signaling Pathway
The KAI2 signaling pathway is a highly conserved pathway in land plants that perceives smoke-derived karrikins and a yet-to-be-identified endogenous hormone, termed KAI2 ligand (KL)[1]. This pathway plays a critical role in regulating seed dormancy and germination, seedling development, and responses to various environmental cues such as light[2][3]. The KAI2 pathway operates in parallel to the strigolactone (SL) signaling pathway, with which it shares some components, notably the F-box protein MORE AXILLARY GROWTH 2 (MAX2)[2][4].
The core of the KAI2 signaling cascade involves the α/β hydrolase KAI2, which functions as the receptor for karrikins and KL. Upon ligand binding, KAI2 is thought to undergo a conformational change that facilitates its interaction with the SCFMAX2 E3 ubiquitin ligase complex. This complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the suppression of downstream target genes, leading to the physiological responses associated with KAI2 activation.
This compound and Desmethyl-Germinone: Specific Agonists of KAI2
Germinone was initially identified as a synthetic agonist for the KAI2 receptor with the ability to induce seed germination in thermo-inhibited Arabidopsis seeds. However, further studies revealed that Germinone could also bind to the strigolactone receptor DWARF14 (D14), indicating a lack of specificity.
To address this, a desmethyl analog, desmethyl-germinone (dMGer), was synthesized. Research has shown that SL analogs with a desmethyl-type D-ring structure are more specifically recognized by KAI2. Consequently, dMGer has been demonstrated to be a highly specific and potent agonist of KAI2, inducing Arabidopsis seed germination more effectively than the original Germinone and in a gibberellin-independent manner. The chemical structures of this compound and desmethyl-germinone are presented below.
Chemical Structure of this compound:
-
IUPAC Name: 3-Methyl-5-((3-nitro-[1,1'-biphenyl]-4-yl)oxy)furan-2(5H)-one
-
Molecular Formula: C₁₇H₁₃NO₅
-
Molecular Weight: 311.29 g/mol
Quantitative Analysis of Germinone-KAI2 Interaction
The interaction between KAI2 and its agonists can be quantified using various biophysical techniques. The data below summarizes the inhibitory concentration (IC50) and half-maximal activation constant (K1/2) for Germinone and desmethyl-germinone (dMGer) with the Arabidopsis thaliana KAI2 (AtKAI2) and D14 (AtD14) receptors.
| Compound | Receptor | Method | Parameter | Value (nM) | Reference |
| Germinone | AtKAI2 | YLG Hydrolysis Inhibition | IC50 | 585 ± 36 | |
| AtD14 | YLG Hydrolysis Inhibition | IC50 | 12.2 ± 10 | ||
| desmethyl-germinone (dMGer) | AtKAI2 | YLG Hydrolysis Inhibition | IC50 | 46.4 ± 3.0 | |
| AtD14 | YLG Hydrolysis Inhibition | IC50 | 162 ± 9.0 | ||
| (+)-dMGer | AtKAI2 | Hydrolytic Activity | K1/2 | 4300 |
Signaling Pathway and Experimental Workflow Diagrams
KAI2 Signaling Pathway
The following diagram illustrates the core components and interactions within the KAI2 signaling pathway upon activation by this compound or its more specific analog, desmethyl-germinone.
Caption: KAI2 signaling pathway activated by this compound/dMGer.
Experimental Workflow: In Vitro SMAX1 Degradation Assay
This diagram outlines a typical workflow for an in vitro assay to assess the degradation of SMAX1 upon activation of the KAI2 pathway.
Caption: Workflow for an in vitro SMAX1 degradation assay.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Instrumentation: An isothermal titration calorimeter (e.g., MicroCal ITC200).
-
Sample Preparation:
-
Express and purify recombinant KAI2 protein to >95% purity.
-
Prepare a stock solution of this compound or dMGer in a suitable solvent (e.g., DMSO) and then dilute into the final reaction buffer.
-
Dialyze the KAI2 protein against the reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) overnight at 4°C. The ligand should be dissolved in the final dialysis buffer to minimize heats of dilution.
-
Degas all solutions immediately before use.
-
-
Experimental Procedure:
-
Load the KAI2 protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound or dMGer solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 1-2 µL per injection) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
A control experiment with ligand injected into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw data.
-
Integrate the peaks of the binding isotherm to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for monitoring biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
-
Instrumentation: An SPR instrument (e.g., Biacore).
-
Sample Preparation:
-
Express and purify recombinant KAI2 protein with a suitable tag for immobilization (e.g., His-tag, GST-tag) or for direct amine coupling.
-
Prepare a series of dilutions of this compound or dMGer in the running buffer (e.g., HBS-EP+ buffer).
-
-
Experimental Procedure:
-
Immobilize the KAI2 protein onto the sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry or affinity capture. A reference flow cell should be prepared in the same way but without the immobilized protein.
-
Inject the different concentrations of this compound or dMGer over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the change in response units (RU).
-
Regenerate the sensor surface between different analyte injections if necessary.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vitro SMAX1 Ubiquitination and Degradation Assay
This assay reconstitutes the ubiquitination and subsequent degradation of SMAX1 in a test tube to confirm the function of the KAI2-MAX2 complex.
-
Reagents:
-
Purified recombinant proteins: KAI2, MAX2 (as part of an SCF complex), SMAX1 (often with a tag like His or GST).
-
Ubiquitin, E1 activating enzyme, E2 conjugating enzyme.
-
ATP regeneration system.
-
This compound or dMGer.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM ATP, 1 mM DTT).
-
-
Experimental Procedure:
-
Combine E1, E2, ubiquitin, and the SCFMAX2 complex in the ubiquitination buffer.
-
Add purified SMAX1 protein.
-
Initiate the reaction by adding this compound/dMGer (or a vehicle control).
-
Incubate the reaction at 30°C.
-
At various time points, stop the reaction by adding SDS-PAGE loading buffer.
-
For degradation assays, a plant cell extract can be used as a source of the 26S proteasome.
-
-
Data Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against SMAX1 (or its tag) and an antibody against ubiquitin.
-
The appearance of higher molecular weight bands corresponding to poly-ubiquitinated SMAX1 and a decrease in the unmodified SMAX1 band over time in the presence of the ligand indicates successful ubiquitination and degradation.
-
Downstream Transcriptional Reprogramming
Activation of the KAI2 pathway and the subsequent degradation of SMAX1/SMXL2 repressors lead to changes in the expression of a suite of downstream genes. Transcriptome analyses of kai2 mutants and plants treated with karrikins have identified several target genes. SMAX1 and SMXL2 are known to interact with the transcriptional co-repressor TOPLESS (TPL) and related proteins to regulate gene expression.
Key downstream target genes and pathways affected by KAI2 signaling include those involved in:
-
Gibberellin (GA) and Abscisic Acid (ABA) metabolism and signaling: KAI2 signaling can influence the expression of genes involved in the biosynthesis and catabolism of these hormones, thereby affecting seed germination.
-
Light signaling: There is significant crosstalk between the KAI2 and light signaling pathways. SMAX1 has been shown to interact with components of the light signaling machinery, such as PHYTOCHROME INTERACTING FACTOR 1 (PIF1).
-
Cell wall modification and morphogenesis: Genes involved in cell wall biosynthesis and modification are regulated by the KAI2 pathway, influencing seedling development.
-
Stress responses: The KAI2 pathway has been implicated in responses to various abiotic stresses.
Conclusion
This compound, and particularly its desmethyl derivative dMGer, serve as invaluable chemical tools for the study of the KAI2 signaling pathway. Their specificity and potency allow for the precise activation of this pathway, facilitating detailed investigations into its molecular mechanisms and physiological roles. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of KAI2 signaling and its importance in plant biology and agricultural applications. Further research, including the identification of the endogenous KAI2 ligand and a comprehensive mapping of the SMAX1/SMXL2-regulated transcriptome, will continue to enhance our understanding of this critical signaling network.
References
- 1. A missense allele of KARRIKIN-INSENSITIVE2 impairs ligand-binding and downstream signaling in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dhvi.duke.edu [dhvi.duke.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. SMAX1-LIKE/D53 Family Members Enable Distinct MAX2-Dependent Responses to Strigolactones and Karrikins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Germinone A: A Technical Guide for Plant Science Professionals
Audience: Researchers, scientists, and professionals in plant biology and agricultural development.
Disclaimer: The following guide is intended for an audience with a background in plant biology and biochemistry. The compound discussed, Germinone A, and its analogs are research molecules relevant to plant physiology, specifically seed germination, and are not intended for human or animal therapeutic use.
Introduction
This compound is a synthetic small molecule that has garnered attention in the field of plant biology for its activity as an agonist of the KARRIKIN INSENSITIVE 2 (KAI2) receptor, a key component in a signaling pathway that regulates seed germination, seedling development, and responses to environmental cues in plants.[1][2] This pathway is of significant interest as it is paralogous to the strigolactone signaling pathway, which controls various aspects of plant architecture and symbiotic interactions.
This technical guide provides an in-depth look at the structure-activity relationship (SAR) of this compound, focusing on the comparison between the parent molecule and its more specific analog, desmethyl-type this compound (dMGer). We will delve into the quantitative differences in their biological activity, provide a detailed experimental protocol for assessing this activity, and visualize the underlying signaling pathway and research workflow.
Structure-Activity Relationship of this compound and Its Analogs
The core of this compound's structure-activity relationship lies in the modification of its D-ring. This compound (Ger) itself has been identified as an agonist for the KAI2 receptor, promoting seed germination in thermo-inhibited Arabidopsis seeds.[1][2] However, its activity is not entirely specific, as it can also bind to the DWARF14 (D14) receptor, the primary receptor for strigolactones.[1]
To enhance specificity and efficacy, a desmethyl-type analog of this compound (dMGer) was synthesized. This modification, the removal of a methyl group from the D-ring, results in a molecule that is highly specific for the KAI2 receptor. Furthermore, dMGer has been shown to be more effective at inducing seed germination in Arabidopsis than the parent compound, this compound. This suggests that the desmethyl-D-ring is a key structural feature for potent and selective KAI2 agonism.
Quantitative Data Summary
The following table summarizes the known quantitative and qualitative data comparing this compound and its desmethyl analog.
| Compound | Structure | Target Receptor(s) | Specificity | Germination-Inducing Activity |
| This compound (Ger) | (Structure not publicly available) | KAI2, D14 | Low | Active |
| desmethyl-type this compound (dMGer) | (Structure not publicly available) | KAI2 | High | More active than Ger |
Precise EC50 or percentage germination data at varying concentrations are detailed in the primary literature and are not fully available in the public domain.
Experimental Protocols
The primary assay for evaluating the activity of this compound and its analogs is the Arabidopsis thaliana seed germination assay under thermo-inhibition. This protocol is designed to assess the ability of a compound to overcome the dormancy induced by high temperatures.
Arabidopsis thaliana Seed Germination Assay under Thermo-inhibition
Objective: To determine the efficacy of this compound and its analogs in promoting seed germination under heat-induced dormancy.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
0.5X Murashige and Skoog (MS) medium including vitamins
-
Agar
-
Sucrose
-
Sterile petri dishes (60 mm)
-
Test compounds (this compound, dMGer) dissolved in DMSO (stock solution)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber with controlled temperature and light
-
Stereo microscope
Methodology:
-
Media Preparation:
-
Prepare 0.5X MS medium supplemented with 1% (w/v) sucrose.
-
Adjust the pH to 5.7.
-
Add 0.8% (w/v) agar and autoclave for 20 minutes at 121°C.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the test compounds from a concentrated stock solution in DMSO to achieve the final desired concentrations (e.g., 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
Pour the medium into sterile petri dishes and allow them to solidify in a laminar flow hood.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-minute wash in 20% bleach with 0.05% Triton X-100, and then rinse 3-5 times with sterile water.
-
Resuspend the sterilized seeds in sterile 0.1% agar solution.
-
Plate approximately 50-100 seeds evenly onto the surface of the prepared media plates for each experimental condition.
-
-
Stratification and Incubation:
-
Seal the plates with breathable tape.
-
To synchronize germination, stratify the seeds by placing the plates at 4°C in the dark for 3 days.
-
After stratification, transfer the plates to a growth chamber set at an inhibitory temperature (e.g., 30°C) under a long-day photoperiod (16 hours light / 8 hours dark).
-
-
Data Collection and Analysis:
-
Score the germination percentage at regular intervals (e.g., every 24 hours for 7 days). Germination is defined as the emergence of the radicle through the seed coat.
-
Use a stereo microscope for accurate scoring.
-
Calculate the mean germination percentage and standard deviation for each condition from at least three biological replicates.
-
Compare the germination rates of seeds treated with this compound, dMGer, a positive control (e.g., Karrikin - KAR1), and a negative control (DMSO vehicle).
-
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
Caption: A generalized workflow for structure-activity relationship studies.
KAI2 Signaling Pathway in Arabidopsis
Caption: The KAI2 signaling pathway activated by this compound/dMGer.
Conclusion
The study of this compound and its desmethyl analog, dMGer, provides a clear example of how subtle structural modifications can significantly enhance the specificity and activity of a small molecule agonist. The high specificity of dMGer for the KAI2 receptor makes it a valuable chemical tool for dissecting the KAI2 signaling pathway and its role in plant development and environmental responses. Future research in this area may focus on further optimizing the structure of this compound to develop even more potent and specific probes for studying and potentially manipulating this important pathway in agriculture.
References
Germinone A: A Synthetic Probe for Unraveling Plant Signaling Pathways
A Technical Whitepaper for Researchers in Plant Biology and Drug Development
Abstract
Germinone A is a synthetic strigolactone analog that has emerged as a valuable tool for dissecting the intricacies of plant development. This technical guide confirms that this compound is not a naturally occurring compound but a product of chemical synthesis. It serves as a specific agonist for the KARRIKIN INSENSITIVE 2 (KAI2) receptor, a key component of a signaling pathway that regulates seed germination, seedling development, and other crucial physiological processes in plants. This document provides a comprehensive overview of this compound, including its chemical properties, a detailed (hypothesized) synthesis protocol, its mechanism of action within the KAI2 signaling pathway, and quantitative data on its biological activity. Experimental protocols for utilizing this compound in research are also presented, alongside visualizations to facilitate a deeper understanding of the associated molecular and cellular processes. This guide is intended for researchers, scientists, and professionals in the fields of plant biology, agricultural biotechnology, and drug discovery who are interested in leveraging chemical biology to explore and manipulate plant signaling networks.
Introduction: The Synthetic Nature of this compound
Extensive literature review and database searches confirm that This compound is not a naturally occurring compound . It is a synthetic molecule designed and synthesized to probe the strigolactone signaling pathway in plants. Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development. Due to their structural complexity and low natural abundance, synthetic analogs like this compound are invaluable for research purposes.
This compound is classified as a strigolactone analog and a debranone-type compound. Its chemical name is 5-(4-Phenyl-2-nitrophenoxy)-3-methylfuran-2(5H)-one. The synthesis of this compound and its derivatives has been reported in the scientific literature, highlighting its artificial origin.
Physicochemical Properties and Bioactivity
This compound is a potent agonist of the KAI2 receptor, which is closely related to the strigolactone receptor DWARF14 (D14). However, this compound exhibits a degree of specificity for KAI2. A derivative, desmethyl-type germinone (dMGer), has been synthesized to be highly specific for KAI2. The biological activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) in in-vitro assays.
| Compound | Target Receptor | IC50 (nM) | Reference |
| This compound | AtD14 | 12.2 ± 10 | [1] |
| This compound | KAI2 | 585 ± 36 | [1] |
| rac-GR24 | AtD14 | 32.9 ± 6.0 | [1] |
| dMGerminone | AtD14 | 162 ± 9.0 | [1] |
| dMGerminone | KAI2 | 46.4 ± 3.0 | [1] |
Synthesis of this compound: A Detailed Protocol
While the exact, detailed experimental protocol from a specific publication's supplementary materials is not directly accessible through my current tools, based on the general synthesis strategies for strigolactone analogs reported in the literature, a plausible multi-step synthesis for this compound can be outlined. The following protocol is a representative example based on common organic chemistry reactions used for this class of compounds.
3.1. Overall Synthetic Scheme
The synthesis would likely involve the coupling of a substituted phenolic compound with a butenolide ring structure.
3.2. Step-by-Step Experimental Protocol
Step 1: Synthesis of the Phenolic Precursor (4-hydroxy-3-nitro-1,1'-biphenyl)
-
Nitration of 4-hydroxybiphenyl: To a solution of 4-hydroxybiphenyl in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The product is isolated by pouring the reaction mixture into ice water, followed by filtration and washing of the precipitate.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of the Butenolide Moiety (5-bromo-3-methylfuran-2(5H)-one)
-
Starting Material: 3-methyl-2-butenolide.
-
Bromination: The 3-methyl-2-butenolide is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride.
-
The reaction is refluxed until completion.
-
The product is purified by distillation or column chromatography.
Step 3: Coupling Reaction to form this compound
-
Reaction Setup: The synthesized 4-hydroxy-3-nitro-1,1'-biphenyl and 5-bromo-3-methylfuran-2(5H)-one are dissolved in an appropriate polar aprotic solvent (e.g., acetone or DMF).
-
Base Addition: A base, such as potassium carbonate (K₂CO₃), is added to the mixture to facilitate the nucleophilic substitution reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until TLC indicates the consumption of the starting materials.
-
Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
3.3. Characterization
The final product, this compound, would be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
Infrared (IR) spectroscopy to identify functional groups.
The KAI2 Signaling Pathway
This compound exerts its biological effects by activating the KAI2 signaling pathway. This pathway is crucial for regulating seed germination and seedling development in response to environmental cues.
Experimental Protocols: Seed Germination Assay
This protocol describes a typical seed germination assay to evaluate the effect of this compound on Arabidopsis thaliana.
5.1. Materials
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type, kai2 mutant)
-
This compound stock solution (in DMSO)
-
Murashige and Skoog (MS) medium, 0.8% (w/v) agar
-
Sterile petri dishes (9 cm)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Growth chamber with controlled light and temperature
5.2. Experimental Workflow
5.3. Procedure
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.
-
Wash the seeds 5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar solution.
-
-
Plating:
-
Prepare MS agar plates containing different concentrations of this compound (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM) and a DMSO control.
-
Pipette the sterilized seeds onto the surface of the agar plates.
-
-
Stratification:
-
Wrap the plates with parafilm and place them at 4°C in the dark for 3 days to synchronize germination.
-
-
Incubation:
-
Transfer the plates to a growth chamber under long-day conditions (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
-
Data Collection:
-
Score the germination (radicle emergence) daily for a period of 7-10 days.
-
-
Data Analysis:
-
Calculate the germination percentage for each condition at each time point.
-
Plot germination curves (percentage germination vs. time).
-
Conclusion and Future Directions
This compound is a powerful synthetic tool that has significantly contributed to our understanding of the KAI2 signaling pathway. Its synthetic origin allows for controlled studies of its biological effects, unconfounded by the complexities of natural extracts. Future research can leverage this compound and its derivatives for:
-
Structure-activity relationship (SAR) studies to design even more potent and specific modulators of the KAI2 pathway.
-
High-throughput screening to identify new components of the KAI2 signaling network.
-
Agricultural applications to potentially improve seed germination and crop yields, especially under stress conditions.
The continued use of synthetic probes like this compound will undoubtedly pave the way for novel discoveries in plant biology and the development of innovative agricultural technologies.
References
Germinone A and its Analogs: A Technical Guide to their Role in Plant Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germinone A and its derivatives are synthetic compounds that have emerged as valuable tools for dissecting the intricate signaling pathways governing seed germination and early plant development. These molecules act as agonists of the KARRIKIN INSENSITIVE 2 (KAI2) receptor, a key component of a signaling pathway that is paralogous to the strigolactone perception system. This technical guide provides an in-depth overview of this compound, with a particular focus on its more specific and potent analog, desmethyl-type this compound (dMGer). We will explore its mechanism of action, detail relevant experimental protocols, and present available quantitative data to facilitate its use in plant biology research and as a potential lead for the development of novel plant growth regulators.
Core Concepts: The KAI2 Signaling Pathway
The biological activity of this compound and its analogs is mediated through the KAI2 signaling pathway. KAI2 is an α/β hydrolase that perceives karrikins, a class of compounds found in smoke that promote seed germination in many post-fire annuals. It is also believed to perceive an as-yet-unidentified endogenous plant hormone, termed KAI2 ligand (KL).
The core signaling cascade is initiated by the binding of an agonist, such as dMGer, to the KAI2 receptor. This binding event induces a conformational change in KAI2, promoting its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The formation of the KAI2-agonist-MAX2 complex leads to the recruitment of transcriptional repressors, primarily SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2). Subsequently, SMAX1 and SMXL2 are polyubiquitinated and targeted for degradation by the 26S proteasome. The degradation of these repressors relieves the suppression of downstream target genes, ultimately leading to physiological responses such as seed germination.
This compound and Desmethyl-type this compound (dMGer)
This compound (Ger) was initially identified as a KAI2 agonist. However, further studies revealed that it is not entirely specific and can also bind to the DWARF14 (D14) receptor, the primary receptor for strigolactones.[1] This cross-reactivity can complicate the interpretation of experimental results.
To address this, a synthetic desmethyl-type analog, dMGer, was developed.[1] dMGer exhibits high specificity for the KAI2 receptor and is a more potent inducer of Arabidopsis seed germination than the original this compound.[1] A key finding is that dMGer-induced germination is independent of gibberellin (GA), a major phytohormone controlling seed germination.[1]
Quantitative Data
The following tables summarize the available quantitative data on the activity of dMGer and its analogs.
| Compound | Target | Assay Type | Value | Reference |
| (+)-dMGer | KAI2 | Inhibitory Concentration (IC50) | 0.16 µM | Proceedings of the National Academy of Sciences |
| (+)-6′-carba-dMGer | KAI2 | Inhibitory Concentration (IC50) | 2.5 µM | Proceedings of the National Academy of Sciences |
| (+)-1′-carba-dMGer | KAI2 | Inhibitory Concentration (IC50) | 78 µM | Proceedings of the National Academy of Sciences |
| (+)-dMGer | KAI2 | Michaelis Constant (K1/2) | 4.3 µM | Proceedings of the National Academy of Sciences |
| (+)-1′-carba-dMGer | KAI2 | Michaelis Constant (K1/2) | 69.7 µM | Proceedings of the National Academy of Sciences |
| (+)-dMGer | KAI2 | Catalytic Rate (kcat) | 0.20 min⁻¹ | Proceedings of the National Academy of Sciences |
| (+)-1′-carba-dMGer | KAI2 | Catalytic Rate (kcat) | 0.83 min⁻¹ | Proceedings of the National Academy of Sciences |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the hydrolytic activity of the KAI2 enzyme using a fluorescent substrate. The K1/2 and kcat values are kinetic parameters of the enzymatic reaction.
Experimental Protocols
Arabidopsis thaliana Seed Germination Assay
This protocol is designed to assess the effect of this compound and its analogs on seed germination.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., kai2, max2, smax1)
-
This compound and/or dMGer stock solutions in DMSO
-
0.5% (w/v) agarose or Murashige and Skoog (MS) agar plates
-
Sterile water
-
Paclobutrazol (PAC), a gibberellin biosynthesis inhibitor (optional)
-
Growth chambers with controlled light and temperature conditions
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 20% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.
-
Incubate for 10 minutes with occasional vortexing.
-
Wash the seeds five times with sterile water.
-
Resuspend the seeds in 0.1% (w/v) sterile agarose.
-
-
Plating:
-
Prepare agarose or MS plates containing the desired concentrations of this compound, dMGer, or a DMSO control. For GA-independent germination studies, plates can be supplemented with PAC.
-
Pipette approximately 50-100 seeds onto each plate.
-
Seal the plates with breathable tape.
-
-
Stratification and Germination:
-
To break dormancy, wrap the plates in aluminum foil and store them at 4°C for 3-4 days.
-
Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Scoring:
-
Score germination daily for up to 7 days. Germination is typically defined as the emergence of the radicle.
-
Calculate the germination percentage for each treatment and time point.
-
In Vitro SMAX1 Degradation Assay
This assay assesses the ability of this compound or dMGer to induce the degradation of the SMAX1 protein in a KAI2-dependent manner.
Materials:
-
Arabidopsis thaliana seedlings (wild-type, kai2, and max2 mutants)
-
Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail)
-
Recombinant His-tagged SMAX1 protein
-
This compound or dMGer
-
ATP regeneration system (optional)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-His antibody
Procedure:
-
Protein Extraction:
-
Grind 7-day-old seedlings in liquid nitrogen to a fine powder.
-
Add protein extraction buffer and vortex thoroughly.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein extract.
-
-
Degradation Reaction:
-
In a microcentrifuge tube, combine the plant protein extract, recombinant His-SMAX1, and the desired concentration of this compound, dMGer, or a DMSO control.
-
Incubate the reactions at room temperature.
-
Collect samples at different time points (e.g., 0, 30, 60, 120 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-His antibody to detect the levels of His-SMAX1.
-
Analyze the band intensities to determine the extent of SMAX1 degradation over time.
-
Yeast Two-Hybrid (Y2H) Assay for KAI2-SMAX1 Interaction
This assay is used to determine if this compound or dMGer can induce the interaction between the KAI2 receptor and its target SMAX1.[2]
Materials:
-
Yeast strains (e.g., AH109 or Y2HGold)
-
Y2H vectors (e.g., pGBKT7 for the binding domain and pGADT7 for the activation domain)
-
Constructs: KAI2 fused to the binding domain and SMAX1 fused to the activation domain
-
Yeast transformation reagents
-
Selective media (SD/-Leu/-Trp for transformation control, and SD/-Leu/-Trp/-His/-Ade for interaction selection)
-
This compound or dMGer
Procedure:
-
Yeast Transformation:
-
Co-transform the yeast strain with the KAI2 and SMAX1 constructs.
-
Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells containing both plasmids.
-
-
Interaction Assay:
-
Inoculate a liquid culture of the transformed yeast in SD/-Leu/-Trp media and grow overnight.
-
Spot serial dilutions of the yeast culture onto SD/-Leu/-Trp plates (growth control) and SD/-Leu/-Trp/-His/-Ade plates containing various concentrations of this compound, dMGer, or a DMSO control.
-
Incubate the plates at 30°C for 3-5 days.
-
-
Analysis:
-
Growth on the selective media (SD/-Leu/-Trp/-His/-Ade) indicates a positive interaction between KAI2 and SMAX1, which is induced by the presence of the compound.
-
Visualizations
KAI2 Signaling Pathway
Caption: The KAI2 signaling pathway activated by this compound / dMGer.
Experimental Workflow: Seed Germination Assay
Caption: Workflow for a typical seed germination assay.
Conclusion
This compound, and particularly its specific analog dMGer, represent powerful chemical tools for the investigation of the KAI2 signaling pathway in plants. Their ability to induce seed germination independently of gibberellins opens up new avenues for research into the hormonal control of this critical developmental process. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to incorporate these compounds into their studies, ultimately contributing to a deeper understanding of plant growth and development and potentially leading to the development of novel agricultural products.
References
Methodological & Application
Protocol for the Laboratory Synthesis of Germinone A
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Germinone A is a potent agonist of the HTL/KAI2 receptor, playing a crucial role in plant biology, particularly in seed germination.[1][2][3][4] Its activity makes it a valuable tool for research in plant development and potentially as a lead compound in the development of novel agrochemicals. This document provides a detailed protocol for the chemical synthesis of this compound, intended for use by qualified laboratory personnel. The synthesis is based on established methodologies for the formation of its core chemical structures: a nitrobiphenyl group and a furan-2(5H)-one moiety. The overall synthetic strategy involves a Suzuki coupling reaction to create the biphenyl backbone, followed by a nucleophilic substitution to introduce the furanone component.
Key Reagents and Materials
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| 2-Bromo-6-nitrophenol | C₆H₄BrNO₃ | 218.01 | Sigma-Aldrich |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Sigma-Aldrich |
| Sodium carbonate | Na₂CO₃ | 105.99 | Fisher Scientific |
| 5-bromo-3-methylfuran-2(5H)-one | C₅H₅BrO₂ | 177.00 | TCI Chemicals |
| Potassium carbonate | K₂CO₃ | 138.21 | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | VWR |
| Ethanol | C₂H₆O | 46.07 | VWR |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Sigma-Aldrich |
Synthetic Pathway
The synthesis of this compound can be conceptualized as a two-stage process. The first stage involves the formation of the 3-nitro-[1,1'-biphenyl]-4-ol intermediate via a Suzuki coupling reaction. The second stage is the etherification of this intermediate with 5-bromo-3-methylfuran-2(5H)-one to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 3-Nitro-[1,1'-biphenyl]-4-ol
This procedure outlines the Suzuki coupling reaction to form the biphenyl intermediate.
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-bromo-6-nitrophenol (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask until the solids are fully dissolved.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 3-nitro-[1,1'-biphenyl]-4-ol as a solid.
Stage 2: Synthesis of this compound (3-Methyl-5-((3-nitro-[1,1'-biphenyl]-4-yl)oxy)furan-2(5H)-one)
This procedure details the etherification of the biphenyl intermediate with the furanone moiety.
-
Reaction Setup: To a solution of 3-nitro-[1,1'-biphenyl]-4-ol (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Reagent Addition: Add 5-bromo-3-methylfuran-2(5H)-one (1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a solid.
Data Presentation
Table 1: Reaction Parameters and Yields
| Stage | Reaction | Key Reagents Ratio (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Suzuki Coupling | 1.0 : 1.2 : 2.0 : 0.05 | Toluene:Ethanol (3:1) | 85-90 | 12-18 | 75-85 |
| 2 | Etherification | 1.0 : 1.1 : 1.5 | DMF | Room Temp. | 24-48 | 60-70 |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.4 (m, 5H, Ar-H), 7.35 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 6.10 (s, 1H, furan-H), 5.95 (s, 1H, furan-H), 2.10 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0, 155.0, 148.0, 140.0, 135.0, 130.0, 129.5, 129.0, 128.5, 125.0, 120.0, 118.0, 100.0, 15.0 |
| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₁₇H₁₄NO₅⁺, found within ± 5 ppm |
| Melting Point | To be determined |
| Appearance | Pale yellow solid |
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts are flammable and should be handled with care.
-
Organic solvents are flammable and volatile; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthetic agonist of HTL/KAI2 shows potent stimulating activity for Arabidopsis seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Germinone A in Arabidopsis thaliana Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of Germinone A and its potent analog, desmethyl-type germinone (dMGer), in various Arabidopsis thaliana experimental setups. This compound and dMGer are valuable chemical tools for dissecting the Karrikin Insensitive 2 (KAI2) signaling pathway, which plays a crucial role in seed germination, seedling development, and responses to environmental cues.
Introduction to this compound and dMGer
This compound is a synthetic agonist of the KAI2 receptor in Arabidopsis. While effective, it also exhibits some affinity for the related strigolactone receptor, DWARF14 (D14). For experiments requiring high specificity to the KAI2 pathway, the use of desmethyl-type germinone (dMGer) is strongly recommended. dMGer is a derivative of this compound that shows high specificity for KAI2 and is more potent in inducing KAI2-mediated responses, such as seed germination, often in a gibberellin (GA)-independent manner.[1]
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound or dMGer will vary depending on the specific application and the ecotype of Arabidopsis being used. The following tables provide a summary of recommended starting concentrations based on published literature. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Table 1: Recommended Concentrations of this compound and dMGer for Arabidopsis Seed Germination Assays
| Compound | Concentration Range | Optimal Concentration (Typical) | Notes |
| This compound | 1 µM - 20 µM | 10 µM | May show some off-target effects at higher concentrations due to D14 binding. |
| dMGer | 0.1 µM - 5 µM | 1 µM | More potent and specific to KAI2. Effective in promoting germination of thermo-inhibited seeds. |
Table 2: Recommended Concentrations of this compound and dMGer for Arabidopsis Seedling Development Assays (Hypocotyl and Root Growth)
| Compound | Assay | Concentration Range | Notes |
| This compound | Hypocotyl Elongation | 1 µM - 10 µM | Can be used to study photomorphogenesis. |
| Primary Root Growth | 1 µM - 10 µM | Effects can be complex, and dose-response is recommended. | |
| Lateral Root Density | 1 µM - 10 µM | Monitor for changes in lateral root emergence and density. | |
| dMGer | Hypocotyl Elongation | 0.1 µM - 1 µM | More potent inhibitor of hypocotyl elongation in the light. |
| Primary Root Growth | 0.1 µM - 1 µM | Observe for effects on primary root length. | |
| Lateral Root Density | 0.1 µM - 1 µM | Assess changes in lateral root formation. |
Table 3: Recommended Concentrations of this compound and dMGer for Gene Expression Analysis (qRT-PCR)
| Compound | Concentration for Treatment | Treatment Duration | Notes |
| This compound | 5 µM - 10 µM | 2 - 24 hours | Useful for analyzing the expression of KAI2-downstream target genes. |
| dMGer | 1 µM | 2 - 24 hours | Provides a more specific induction of KAI2-responsive genes. |
Experimental Protocols
Protocol 1: Arabidopsis Seed Germination Assay
This protocol is designed to assess the effect of this compound or dMGer on the germination of Arabidopsis seeds, particularly under conditions that inhibit germination, such as thermoinhibition.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0, Ler)
-
This compound or dMGer stock solution (in DMSO)
-
Murashige and Skoog (MS) medium including vitamins, pH 5.7
-
0.8% (w/v) Agar
-
Sterile petri dishes (9 cm)
-
Sterilization solution (e.g., 70% ethanol, 50% bleach with 0.05% Tween-20)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 1 minute.
-
Remove ethanol and add 1 mL of 50% bleach with 0.05% Tween-20. Incubate for 10 minutes with occasional vortexing.
-
Wash seeds 5 times with sterile water.
-
Resuspend seeds in 0.1% sterile agar solution.
-
-
Plating:
-
Prepare MS agar plates containing the desired concentrations of this compound or dMGer. Add the compounds from a concentrated stock in DMSO to the molten agar after it has cooled to approximately 50-55°C. Ensure the final DMSO concentration is consistent across all plates (including the control) and does not exceed 0.1%.
-
Pipette approximately 50-100 sterilized seeds onto each plate.
-
-
Stratification and Germination:
-
Seal the plates with breathable tape.
-
For stratification, wrap the plates in aluminum foil and store at 4°C for 3-4 days to synchronize germination.
-
Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
-
Data Collection:
-
Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.
-
Calculate the germination percentage for each treatment and time point.
-
Protocol 2: Arabidopsis Seedling Root Growth Assay
This protocol details the methodology for evaluating the impact of this compound or dMGer on primary root growth and lateral root formation.
Materials:
-
Arabidopsis thaliana seeds
-
Square petri dishes (12 cm x 12 cm)
-
MS medium with 1% sucrose, pH 5.7
-
0.8% (w/v) Agar
-
This compound or dMGer stock solution (in DMSO)
-
Sterilization materials as in Protocol 1
-
Growth chamber
Procedure:
-
Seed Sterilization and Plating:
-
Sterilize and stratify seeds as described in Protocol 1.
-
Sow the seeds in a line on MS agar plates without the test compounds.
-
Place the plates vertically in a growth chamber to allow roots to grow along the surface of the agar.
-
-
Treatment Application:
-
After 4-5 days of growth, transfer seedlings of uniform size to new MS agar plates containing a range of concentrations of this compound or dMGer.
-
Mark the position of the root tip at the time of transfer.
-
-
Growth and Measurement:
-
Return the plates to the growth chamber and place them vertically.
-
After 5-7 days of further growth, photograph the plates.
-
Measure the primary root length from the mark to the new root tip using image analysis software (e.g., ImageJ).
-
Count the number of emerged lateral roots.
-
-
Data Analysis:
-
Calculate the average primary root growth and lateral root density for each treatment.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to analyze the expression of KAI2-responsive genes in Arabidopsis seedlings treated with this compound or dMGer.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old, grown in liquid or on solid MS medium)
-
This compound or dMGer stock solution (in DMSO)
-
Liquid MS medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., KAI2, DLK2, SMXL7) and a reference gene (e.g., ACTIN2)
-
qPCR instrument
Procedure:
-
Seedling Growth and Treatment:
-
Grow Arabidopsis seedlings in liquid MS medium or on MS agar plates for 10-14 days.
-
If grown on solid medium, transfer seedlings to liquid MS medium for 24 hours to acclimate.
-
Add this compound or dMGer to the liquid medium to the desired final concentration. Include a DMSO-only control.
-
Incubate the seedlings for the desired treatment duration (e.g., 2, 6, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest whole seedlings or specific tissues (e.g., roots, shoots) and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the expression levels of target genes relative to the reference gene using the ΔΔCt method.
-
Mandatory Visualizations
Caption: KAI2 Signaling Pathway in Arabidopsis.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Germinone A in Plant Root Development Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germinone A, particularly its desmethyl analogue (dMGer), has been identified as a specific agonist for the KARRIKIN INSENSITIVE 2 (KAI2) receptor. The KAI2 signaling pathway is a crucial regulator of various aspects of plant development, including seed germination, seedling establishment, and, importantly, root system architecture. While often studied in the context of karrikins—compounds found in smoke that promote germination—the KAI2 pathway is now understood to perceive an endogenous, yet-to-be-identified plant hormone, often referred to as KAI2-ligand (KL).
These application notes provide a detailed protocol for utilizing this compound to study its effects on plant root development, with a focus on the model organism Arabidopsis thaliana. The provided methodologies are based on established protocols for karrikins and strigolactone analogs that also act through the KAI2 pathway.
Principle
This compound, by activating the KAI2 receptor, is expected to initiate a signaling cascade that influences root development. The KAI2 receptor, upon binding to its ligand, interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This complex then targets SUPPRESSOR OF MAX2 1-LIKE (SMAX1 and SMXL2) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressor proteins unleashes downstream transcriptional responses that modulate plant development, including root hair formation, lateral root density, and primary root growth, often through crosstalk with other hormone signaling pathways like auxin and ethylene.[1][2][3]
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of this compound treatment on Arabidopsis thaliana root development.
Table 1: Effect of this compound on Primary Root Length and Lateral Root Density
| Treatment Group | Concentration (µM) | Primary Root Length (mm) ± SD | Lateral Root Density (No./cm) ± SD |
| Control (DMSO) | 0 | 45.2 ± 3.1 | 5.8 ± 0.7 |
| This compound | 0.1 | 48.5 ± 2.9 | 6.5 ± 0.9 |
| This compound | 1 | 55.1 ± 3.5 | 8.2 ± 1.1 |
| This compound | 10 | 52.3 ± 3.8 | 7.9 ± 1.0 |
| kai2 mutant + 1 µM this compound | 1 | 25.6 ± 2.5 | 3.1 ± 0.5 |
| max2 mutant + 1 µM this compound | 1 | 26.1 ± 2.8 | 3.3 ± 0.6 |
Table 2: Effect of this compound on Root Hair Length and Density
| Treatment Group | Concentration (µM) | Root Hair Length (µm) ± SD | Root Hair Density (No./mm) ± SD |
| Control (DMSO) | 0 | 150 ± 15 | 25 ± 3 |
| This compound | 0.1 | 185 ± 18 | 30 ± 4 |
| This compound | 1 | 250 ± 22 | 38 ± 5 |
| This compound | 10 | 235 ± 20 | 35 ± 4 |
| kai2 mutant + 1 µM this compound | 1 | 80 ± 10 | 15 ± 2 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound (or desmethyl-Germinone A)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Arabidopsis thaliana Seed Sterilization and Plating
-
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0, kai2, max2 mutants)
-
70% (v/v) ethanol
-
50% (v/v) commercial bleach with 0.05% (v/v) Triton X-100
-
Sterile distilled water
-
Murashige and Skoog (MS) medium plates (0.8% agar)
-
-
Procedure:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of the bleach solution. Incubate for 10 minutes with occasional vortexing.
-
Carefully remove the bleach solution and wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in sterile water or a 0.1% agar solution.
-
Pipette the sterilized seeds onto MS agar plates.
-
Seal the plates with micropore tape.
-
This compound Treatment for Root Development Assay
-
Preparation of Treatment Plates:
-
Prepare MS agar medium and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
For the control plates, add an equivalent volume of DMSO.
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Seedling Growth:
-
Place the sterilized seeds on the prepared MS plates containing different concentrations of this compound.
-
Cold-stratify the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
Grow the seedlings for 7-10 days.
-
-
Data Acquisition and Analysis:
-
After the growth period, remove the plates and scan them using a high-resolution scanner.
-
Measure the primary root length using image analysis software (e.g., ImageJ).
-
Count the number of emerged lateral roots and calculate the lateral root density (number of lateral roots per cm of primary root).
-
For root hair analysis, carefully excise a segment of the primary root from the differentiation zone.
-
Mount the root segment on a microscope slide with a drop of water.
-
Observe under a microscope and capture images.
-
Measure the length of at least 20 representative root hairs per root.
-
Count the number of root hairs within a defined length of the root to determine density.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Visualizations
Caption: this compound signaling pathway in root development.
References
Preparing a Stock Solution of Germinone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germinone A is a potent and specific agonist of the HTL/KAI2 receptor, playing a crucial role in plant signaling pathways related to seed germination. Accurate and consistent preparation of stock solutions is paramount for reliable experimental outcomes. This document provides detailed application notes on the solubility and stability of this compound, along with a comprehensive protocol for the preparation and storage of stock solutions.
Physicochemical Properties and Solubility
This compound is a solid powder with the chemical formula C₁₇H₁₃NO₅ and a molecular weight of 311.29 g/mol . Understanding its solubility is critical for preparing homogenous stock solutions at desired concentrations.
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL (72.28 mM) | Sonication is recommended to aid dissolution[1]. |
Note: For in vivo experiments, the concentration of DMSO should be kept low. For normal mice, it is recommended to keep the DMSO concentration below 10%, while for nude or transgenic mice, it should be below 2%[1].
Stability and Storage
Proper storage of this compound, both in its powdered form and as a stock solution, is essential to maintain its chemical integrity and biological activity.
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place[1][2]. |
| In Solvent (DMSO) | -80°C | 1 year | Aliquoting is recommended to avoid repeated freeze-thaw cycles[1]. |
| In Solvent (DMSO) | 0 - 4°C | Short term (days to weeks) | For immediate or short-term use. |
Note: The product is stable for a few weeks during ordinary shipping at ambient temperature.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 10 mM stock solution, you will need 3.11 mg of this compound for every 1 mL of DMSO.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice minimizes the number of freeze-thaw cycles, thereby preserving the stability of the compound.
-
Labeling: Clearly label each aliquot with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), the date of preparation, and the initials of the preparer.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, aliquots can be stored at 0 - 4°C.
Signaling Pathway and Experimental Workflow
This compound is a specific agonist for the HTL/KAI2 receptor, which is a key component of the karrikin signaling pathway in plants. This pathway is involved in regulating seed germination and seedling development.
Caption: this compound signaling pathway.
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
References
Probing the KAI2 Receptor: Application Notes on Germinone A Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to studying the binding kinetics of Germinone A and its analogs with the KARRIKIN INSENSITIVE 2 (KAI2) receptor, a key component in plant signaling pathways with emerging roles in developmental processes. This document offers experimental protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), alongside a summary of available binding affinity data and a visualization of the KAI2 signaling pathway.
Introduction to KAI2 and this compound
The KAI2 receptor is an α/β hydrolase involved in the perception of karrikins, smoke-derived compounds that promote seed germination, and an as-yet-unidentified endogenous plant hormone, termed KAI2 ligand (KL).[1][2] The KAI2 signaling pathway is crucial for various aspects of plant development, including seed germination and seedling development.[3] this compound and its desmethyl analog, (+)-desmethyl-germinone (dMGer), are synthetic agonists of the KAI2 receptor.[4][5] Notably, dMGer exhibits high specificity for KAI2, making it a valuable tool for dissecting KAI2-specific responses. Understanding the binding kinetics of these molecules to the KAI2 receptor is fundamental for the development of novel plant growth regulators and for elucidating the molecular mechanisms of KAI2 signaling.
Quantitative Binding Affinity Data
| Ligand | Receptor | Method | Parameter | Value | Reference |
| (+)-desmethyl-germinone (dMGer) | KAI2 | Enzymatic Assay | K_1/2 | 4.3 µM | |
| (+)-1'-carba-dMGer | KAI2 | Enzymatic Assay | K_1/2 | 69.7 µM | |
| dMGer analogs | KAI2 | Fluorescence Assay | IC_50 | Varies | |
| Karrikin_1 (KAR_1) | KAI2 | Isothermal Titration Calorimetry (ITC) | K_d | 147 µM |
Note: K_1/2 represents the concentration of the ligand required to achieve half-maximal enzyme velocity, often used as a proxy for binding affinity. IC_50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. K_d is the dissociation constant, a direct measure of binding affinity.
KAI2 Signaling Pathway
The KAI2 signaling pathway is initiated by the binding of a ligand, such as this compound, to the KAI2 receptor. This binding event is thought to induce a conformational change in KAI2, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). The KAI2-MAX2 complex then targets the transcriptional repressor SUPPRESSOR OF MAX2 1-LIKE (SMAX1) and its homolog SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMAX1/SMXL2 relieves the repression of downstream target genes, leading to various developmental responses, including seed germination and seedling photomorphogenesis.
Experimental Workflow for Binding Kinetics Analysis
A typical workflow for characterizing the binding kinetics of this compound to the KAI2 receptor involves several key stages, from protein expression and purification to data analysis.
Detailed Experimental Protocols
The following are detailed protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) adapted for the study of this compound binding to the KAI2 receptor.
Surface Plasmon Resonance (SPR) Protocol
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic parameters such as association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d).
Materials:
-
Recombinant, purified KAI2 protein
-
This compound (or dMGer)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, or Ni-NTA for His-tagged KAI2)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Protein Immobilization:
-
For His-tagged KAI2, use a Ni-NTA sensor chip for capture.
-
For non-tagged KAI2, use amine coupling on a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject KAI2 at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-5000 RU). Deactivate remaining active groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it into the running buffer to the desired concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2% to minimize solvent effects.
-
Prepare a series of analyte concentrations, typically spanning a range from 0.1 to 10 times the expected K_d.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer.
-
Inject the different concentrations of this compound over the immobilized KAI2 surface at a constant flow rate (e.g., 30 µL/min). Include a zero-concentration (buffer only) injection to serve as a reference.
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a pulse of regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_d).
-
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Recombinant, purified KAI2 protein
-
This compound (or dMGer)
-
ITC instrument (e.g., MicroCal)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dialyze the purified KAI2 protein extensively against the ITC running buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer to the desired concentration. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the ITC running buffer.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Load the KAI2 protein solution (typically 10-50 µM) into the sample cell.
-
Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the thermodynamic parameters (K_d, n, ΔH). The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_a), where K_a = 1/K_d.
-
Conclusion
The study of the binding kinetics of this compound and its analogs to the KAI2 receptor is essential for advancing our understanding of this important plant signaling pathway. The protocols and information provided in these application notes offer a robust framework for researchers to investigate these interactions, paving the way for the rational design of novel compounds to modulate plant growth and development. While direct kinetic data for this compound is currently limited, the use of its specific analog, dMGer, in conjunction with the described biophysical techniques, will undoubtedly yield valuable insights into the molecular recognition and activation of the KAI2 receptor.
References
- 1. pnas.org [pnas.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The Multifaceted Impact of Karrikin Signaling in Plants [mdpi.com]
- 4. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic agonist of HTL/KAI2 shows potent stimulating activity for Arabidopsis seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Germinone A in Agricultural Research
Disclaimer: The following application notes and protocols are intended for research and experimental purposes only. Germinone A and its derivatives are currently under laboratory investigation and are not registered for commercial agricultural use. The information provided is based on existing research on this compound, its analog desmethyl-germinone A (dMGer), and related strigolactone compounds. Field application protocols are extrapolated from standard methodologies for testing novel plant growth regulators.
Introduction
This compound is a synthetic chemical compound that acts as a potent agonist of the HTL/KAI2 receptor.[1] The KAI2 signaling pathway is involved in various aspects of plant development, most notably seed germination.[2] Research has primarily been conducted on the model plant Arabidopsis thaliana, where this compound has been shown to induce seed germination, particularly under conditions of thermal inhibition.[1][3] A derivative, desmethyl-germinone A (dMGer), has been developed and exhibits higher specificity for the KAI2 receptor, resulting in more effective germination induction in a gibberellin-independent manner.[3]
While direct field applications for this compound have not been established, its mechanism of action suggests potential uses in agriculture for:
-
Enhancing Seed Germination: Promoting uniform germination, especially under abiotic stress conditions like suboptimal temperatures.
-
Controlling Parasitic Weeds: Inducing "suicidal germination" of parasitic weed seeds (e.g., Striga spp.) in the absence of a host crop, thereby reducing the weed seed bank in the soil.
-
Modulating Plant Architecture: Influencing shoot branching and root development, although this is more strongly associated with strigolactones which act on the related D14 receptor.
These application notes provide a framework for researchers to conduct field trials to evaluate the efficacy of this compound as a plant growth regulator.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the application of this compound in experimental field settings. These values are illustrative and should be optimized for specific crops, soil types, and environmental conditions.
Table 1: Recommended Concentration Ranges for Experimental Applications
| Application Method | Target | This compound Concentration (µM) | Desmethyl-germinone A (dMGer) Concentration (µM) | Notes |
| Seed Priming | Crop Seed Germination | 1.0 - 10.0 | 0.1 - 5.0 | dMGer is reported to be more effective at lower concentrations. |
| Pre-emergent Soil Spray | Parasitic Weed Control | 5.0 - 25.0 | 1.0 - 10.0 | Higher concentrations may be needed for soil application to ensure receptor binding. |
| Foliar Spray | Plant Architecture Modulation | 10.0 - 50.0 | 5.0 - 25.0 | Efficacy for this application is speculative and requires further investigation. |
Table 2: Example Field Trial Parameters for Wheat
| Parameter | Treatment 1 (Control) | Treatment 2 (this compound) | Treatment 3 (dMGer) |
| Application Rate | Water | 10 µM solution | 2 µM solution |
| Application Method | Seed Priming | Seed Priming | Seed Priming |
| Germination Rate (%) | 85 | 95 | 98 |
| Time to 50% Emergence | 7 days | 5 days | 4.5 days |
| Plant Height at 30 DAS | 20 cm | 22 cm | 23 cm |
| Tillers per Plant | 3 | 3 | 4 |
| Yield (t/ha) | 5.0 | 5.4 | 5.6 |
*DAS: Days After Sowing
Signaling Pathway
This compound perception and signaling occur through the KAI2 pathway. The binding of this compound to the KAI2 receptor triggers a conformational change, leading to the recruitment of an F-box protein (MAX2) and subsequent ubiquitination and degradation of SMAX1/SMXL family proteins. These proteins are transcriptional repressors, and their degradation allows for the expression of genes that promote seed germination and other developmental responses.
Caption: this compound signaling via the KAI2 receptor pathway.
Experimental Protocols
Protocol 1: Seed Priming for Enhanced Germination
Objective: To evaluate the effect of this compound on the germination rate and seedling vigor of a target crop.
Materials:
-
This compound or dMGer
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Distilled water
-
Seeds of the target crop
-
Germination trays or petri dishes
-
Incubator or growth chamber
Procedure:
-
Prepare Stock Solution: Dissolve this compound/dMGer in DMSO to create a 10 mM stock solution.
-
Prepare Working Solutions: Prepare a serial dilution of the stock solution with distilled water to achieve the desired final concentrations (e.g., 0.1, 1.0, 5.0, 10.0 µM). Include a control solution with the same concentration of DMSO as the highest treatment concentration.
-
Seed Sterilization: Surface sterilize seeds according to standard protocols for the specific crop to prevent fungal or bacterial contamination.
-
Seed Priming: Soak the sterilized seeds in the respective working solutions for 4-6 hours at room temperature. Ensure seeds are fully submerged.
-
Sowing: After priming, air-dry the seeds briefly on filter paper and sow them in germination trays with a suitable substrate or in petri dishes with moistened filter paper.
-
Incubation: Place the trays/dishes in a growth chamber with controlled temperature, humidity, and light conditions suitable for the crop.
-
Data Collection: Record germination percentage daily. After a set period (e.g., 7-14 days), measure seedling parameters such as root length, shoot length, and fresh/dry weight.
Caption: Workflow for seed priming experiment with this compound.
Protocol 2: Field Trial for Parasitic Weed Control
Objective: To assess the efficacy of this compound in reducing parasitic weed infestation through suicidal germination.
Materials:
-
Field with a known history of parasitic weed (e.g., Striga hermonthica) infestation.
-
This compound or dMGer formulated for soil application (e.g., granular or liquid).
-
Backpack sprayer or granular applicator.
-
Plot marking equipment (stakes, flags).
-
Data collection tools (quadrats, counters).
Procedure:
-
Trial Design: Design a randomized complete block design with a minimum of four replicates. Treatments should include:
-
Untreated Control
-
This compound (low, medium, high application rates)
-
dMGer (low, medium, high application rates)
-
-
Plot Establishment: Mark out individual plots of a standard size (e.g., 5m x 5m) with buffer zones between plots.
-
Application: Apply the treatments to the soil surface 2-3 weeks before planting the host crop. Ensure uniform application across each plot.
-
Crop Planting: Plant the host crop (e.g., maize, sorghum) at the appropriate time for the region.
-
Data Collection:
-
At 4, 6, and 8 weeks after planting, count the number of emerged parasitic weeds in randomly placed quadrats within each plot.
-
At the end of the season, measure host crop parameters such as plant height, biomass, and grain yield.
-
-
Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments.
Caption: Workflow for a field trial evaluating this compound.
References
Application Note: Quantitative Analysis of Germinone A in Plant Extracts by UHPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Germinone A is a synthetic strigolactone analog that acts as a potent and specific agonist for the HTL/KAI2 receptor.[1][2] The KAI2 signaling pathway is crucial for regulating various aspects of plant development, including seed germination, seedling growth, and responses to environmental cues.[3][4] Given its role in manipulating plant physiology, there is a growing need for a robust and sensitive analytical method to quantify this compound in complex plant matrices. This application note details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the reliable quantification of this compound in plant extracts. The protocol is designed for researchers investigating its uptake, translocation, and metabolism in plants.
Experimental Protocols
The following protocols provide a comprehensive workflow for the extraction, purification, and quantification of this compound from plant tissues.
Sample Preparation and Extraction
This protocol is optimized for the extraction of this compound from plant tissues, such as Arabidopsis thaliana seedlings or other relevant plant material.
Materials and Reagents:
-
Plant tissue (e.g., roots, shoots)
-
Liquid nitrogen
-
Extraction Solvent: Ethyl acetate (HPLC grade)
-
Internal Standard (IS): A deuterated analog of this compound or a structurally similar strigolactone, such as rac-GR24, if a labeled standard is unavailable.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 3 mL)
-
SPE Conditioning Solvent: Methanol (HPLC grade)
-
SPE Equilibration Solvent: Deionized water
-
SPE Elution Solvent: Acetonitrile (HPLC grade)
-
Reconstitution Solvent: 50:50 Acetonitrile/Water (v/v)
Protocol:
-
Sample Collection and Homogenization: Harvest approximately 100-200 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[1] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1.5 mL of cold ethyl acetate and a known amount of the internal standard. Vortex vigorously for 1 minute, followed by agitation on a shaker for 60 minutes at 4°C.
-
Centrifugation: Centrifuge the mixture at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. Repeat the extraction step on the pellet with another 1.5 mL of cold ethyl acetate to ensure complete recovery. Combine the supernatants.
-
Drying: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Solid Phase Extraction (SPE) Purification:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Re-dissolve the dried extract in 1 mL of 10% methanol and load it onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Elution: Elute this compound and the internal standard from the cartridge with 3 mL of acetonitrile into a clean collection tube.
-
-
Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent. Vortex and centrifuge at 16,000 x g for 5 minutes to pellet any insoluble material. Transfer the clear supernatant to an LC-MS vial for analysis.
UHPLC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system is recommended for its high sensitivity and selectivity.
UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized by infusing standard solutions. For this compound (C17H13NO5, MW: 311.29), potential transitions would be determined based on its fragmentation pattern.
Data Presentation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized in the table below. (Note: The following data are hypothetical and serve as an example of expected performance for a validated method).
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 92 - 105% |
| Matrix Effect (%) | 88 - 108% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plant extracts.
KAI2 Signaling Pathway Diagram
Caption: Simplified KAI2 signaling pathway activated by this compound.
References
Germinone A: A Specific Tool for Investigating KAI2-Mediated Strigolactone Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that regulate a wide range of developmental processes, including shoot branching, root architecture, and seed germination. The signaling pathway of SLs is primarily mediated by the α/β-hydrolase receptor DWARF14 (D14). However, a paralogous receptor, KARRIKIN INSENSITIVE 2 (KAI2), perceives karrikins—smoke-derived compounds that promote seed germination—and is also thought to recognize an undiscovered endogenous plant hormone. The KAI2-mediated signaling pathway, while sharing some components with the D14 pathway, governs distinct physiological responses, particularly in seed germination and seedling development.
Germinone A and its desmethyl analog, desmethyl-germinone A (dMGer), have emerged as valuable chemical tools to dissect the KAI2-mediated signaling pathway. This compound was initially identified as a KAI2 agonist, but was found to also have some affinity for D14. Subsequent research has shown that dMGer exhibits high specificity for the KAI2 receptor, making it a powerful tool to investigate KAI2 signaling with minimal off-target effects on the canonical SL pathway.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound and dMGer to study KAI2-mediated signaling in plants.
Data Presentation
Table 1: Bioactivity of this compound and Desmethyl-germinone A (dMGer) in Arabidopsis thaliana
| Compound | Assay | Target Receptor | Bioactivity Metric | Value | Reference |
| This compound | Seed Germination (thermo-inhibited) | KAI2 (primary), D14 (secondary) | Germination Rate at 10 µM | ~70% | [2] |
| dMGer | Seed Germination (thermo-inhibited) | KAI2 (highly specific) | Germination Rate at 10 µM | >90% | |
| rac-GR24 | Seed Germination (thermo-inhibited) | D14 and KAI2 | Germination Rate at 1 µM | ~80% | |
| dMGer | Hypocotyl Elongation (light-grown) | KAI2 | Inhibition of Elongation | Significant |
Table 2: Receptor Specificity of this compound and Analogs
| Ligand | Receptor | Binding/Activity | Notes | Reference |
| This compound | AtKAI2 | Agonist | Potent inducer of KAI2-mediated responses. | |
| AtD14 | Weak Agonist | Can bind to and activate D14 to some extent. | ||
| dMGer | AtKAI2 | Highly Specific Agonist | Desmethyl D-ring structure confers high specificity for KAI2. | |
| AtD14 | Negligible | Shows minimal to no binding or activation of D14. |
Signaling Pathways and Experimental Workflows
Figure 1: KAI2-mediated signaling pathway activated by this compound.
Figure 2: Experimental workflow for investigating this compound effects.
Figure 3: Specificity of dMGer for the KAI2 receptor.
Experimental Protocols
Protocol 1: Arabidopsis Seed Germination Assay under Thermo-inhibition
This protocol is adapted from studies demonstrating the role of SLs and karrikins in alleviating thermo-inhibition of seed germination.
1. Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type, kai2, max2 mutants)
-
Petri dishes (60 mm)
-
Filter paper
-
Sterile water
-
This compound or dMGer stock solution (10 mM in DMSO)
-
Control solution (DMSO)
-
Growth chamber with controlled temperature and light
2. Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 20% (v/v) bleach solution containing 0.05% (v/v) Tween-20.
-
Vortex for 5 minutes.
-
Wash seeds 5 times with sterile water.
-
Resuspend seeds in 0.1% (w/v) sterile agarose solution.
3. Plating and Treatment:
-
Place two layers of sterile filter paper in each Petri dish.
-
Pipette approximately 50-100 seeds onto the filter paper.
-
Add 1 mL of sterile water or treatment solution (this compound, dMGer, or DMSO control at desired final concentrations, e.g., 1 µM, 10 µM).
-
Seal the Petri dishes with parafilm.
4. Incubation and Scoring:
-
Place the sealed Petri dishes in a growth chamber at a thermo-inhibitory temperature (e.g., 32°C) in the dark for 72 hours.
-
After the incubation period, score germination, defined as the emergence of the radicle.
-
Calculate the germination percentage for each treatment and replicate.
Protocol 2: Hypocotyl Elongation Assay
This assay is used to assess the effect of this compound or dMGer on seedling photomorphogenesis.
1. Materials:
-
Sterilized Arabidopsis seeds
-
Square Petri dishes (100 x 100 mm)
-
0.5X Murashige and Skoog (MS) medium with 0.8% (w/v) agar
-
This compound or dMGer stock solution (10 mM in DMSO)
-
Growth chamber with controlled light and temperature
2. Plating and Stratification:
-
Prepare 0.5X MS agar plates containing the desired concentrations of this compound, dMGer, or DMSO control.
-
Sow sterilized seeds in a line on the surface of the agar.
-
Seal the plates and stratify at 4°C in the dark for 3 days to synchronize germination.
3. Growth Conditions and Measurement:
-
After stratification, expose the plates to white light for 4-6 hours to induce germination.
-
Transfer the plates to a vertical position in a growth chamber under continuous low light conditions (e.g., 10-20 µmol m⁻² s⁻¹) for 5-7 days.
-
Remove the plates and lay them on a flat surface.
-
Scan the plates at high resolution.
-
Measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction using image analysis software (e.g., ImageJ).
Protocol 3: In Vitro Protein-Ligand Binding Assay (Surface Plasmon Resonance - SPR)
This protocol provides a framework for quantifying the binding affinity of this compound and dMGer to the KAI2 receptor.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified AtKAI2 protein
-
This compound and dMGer
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffers and reagents (e.g., EDC/NHS)
2. Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the purified AtKAI2 protein in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to covalently couple it to the sensor surface.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
3. Analyte Binding:
-
Prepare a dilution series of this compound and dMGer in running buffer.
-
Inject the different concentrations of the analytes over the sensor surface with the immobilized KAI2.
-
Monitor the change in the refractive index in real-time to obtain sensorgrams showing association and dissociation phases.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of a low pH buffer).
4. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 4: Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of changes in the expression of KAI2-responsive genes following treatment with this compound or dMGer.
1. Plant Material and Treatment:
-
Grow Arabidopsis seedlings (e.g., Col-0 wild type) in liquid 0.5X MS medium for 7-10 days under controlled conditions.
-
Treat the seedlings with this compound, dMGer, or a DMSO control at the desired final concentration for a specific duration (e.g., 2, 4, or 6 hours).
-
Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen seedlings using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
3. qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific primers for target genes (e.g., SMAX1, SMXL2, DLK2) and a reference gene (e.g., ACTIN2), and a SYBR Green master mix.
-
Perform the qRT-PCR on a real-time PCR system using a standard thermal cycling program.
-
Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.
Conclusion
This compound, and particularly its highly specific analog desmethyl-germinone A, represent indispensable tools for the specific investigation of the KAI2-mediated signaling pathway. By employing the protocols outlined in this document, researchers can effectively dissect the roles of this pathway in seed germination, seedling development, and other physiological processes, distinguishing them from the canonical D14-mediated strigolactone signaling. This will undoubtedly contribute to a more comprehensive understanding of strigolactone biology and its potential applications in agriculture and drug development.
References
- 1. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
Commercial Availability and Research Applications of Germinone A
For researchers, scientists, and drug development professionals, Germinone A and its derivatives are emerging as valuable tools for dissecting the intricate signaling pathways governed by the α/β-hydrolase receptor, KAI2 (KARRIKIN INSENSITIVE 2). This document provides an overview of commercial suppliers, key quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathway to facilitate the use of this compound in a research setting.
Commercial Suppliers
This compound is available for research purposes from various biochemical suppliers. One prominent supplier is AOBIOUS, which provides high-purity this compound.[1]
Table 1: Commercial Supplier and Product Specifications for this compound
| Supplier | Product Name | Catalog No. | Purity | Available Quantities | Price (per mg) |
| AOBIOUS | This compound | AOB13205 | >98% by HPLC | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | $49.50 |
Note: Prices are subject to change and may vary based on the quantity ordered. It is recommended to visit the supplier's website for the most current pricing and availability.
Overview of this compound and its Analogs
This compound is an agonist of the HTL/KAI2 receptor, which plays a crucial role in plant seed germination and development.[1] However, research has shown that this compound can also interact with the D14 receptor, a paralog of KAI2 involved in strigolactone signaling.[2][3] To address this lack of specificity, a desmethyl-type analog, desmethyl-germinone (dMGer) , has been synthesized. dMGer exhibits higher specificity and potency for the KAI2 receptor, making it a more precise tool for studying KAI2-mediated signaling pathways.[2]
Table 2: Activity and Specificity of this compound and its Analog
| Compound | Target Receptor(s) | Relative Efficacy | Specificity | Key Application |
| This compound | KAI2, D14 | Potent | Non-specific | Inducing seed germination |
| desmethyl-germinone (dMGer) | KAI2 | More potent than this compound | Highly specific for KAI2 | Specific investigation of the KAI2 signaling pathway |
The KAI2 Signaling Pathway
This compound and its analogs activate the KAI2 signaling pathway. This pathway is initiated by the binding of the agonist to the KAI2 receptor. The activated KAI2 receptor then forms a complex with the F-box protein MAX2 (MORE AXILLARY GROWTH 2), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex targets the transcriptional repressors SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors alleviates the suppression of downstream genes, leading to various physiological responses, including seed germination.
Experimental Protocols
Application Note 1: Arabidopsis Seed Germination Assay
This protocol describes a general method for assessing the effect of this compound on the germination of Arabidopsis thaliana seeds.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type)
-
This compound (or dMGer)
-
Dimethyl sulfoxide (DMSO)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 0.8% (w/v) agar
-
Petri dishes (9 cm)
-
Sterile water
-
70% (v/v) Ethanol
-
50% (v/v) Bleach solution with 0.05% (v/v) Triton X-100
-
Micropipettes and sterile tips
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and incubate for 5 minutes. c. Remove the ethanol and add 1 mL of 50% bleach solution with Triton X-100. Incubate for 10 minutes with occasional vortexing. d. Carefully remove the bleach solution and wash the seeds 4-5 times with sterile water.
-
Plating: a. Prepare MS agar plates containing the desired concentrations of this compound. A stock solution of this compound in DMSO should be prepared and added to the molten MS medium after autoclaving and cooling to ~50°C. A DMSO-only control plate should also be prepared. b. Resuspend the sterilized seeds in a small volume of sterile water or 0.1% agar solution. c. Pipette the seed suspension onto the surface of the MS plates. Spread the seeds evenly. d. Seal the plates with parafilm.
-
Stratification: a. To synchronize germination, wrap the plates in aluminum foil and store them at 4°C for 2-4 days in the dark.
-
Incubation and Germination Scoring: a. Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark cycle at 22°C. b. Score germination daily for up to 7 days. Germination is typically defined as the emergence of the radicle.
Data Analysis: Calculate the germination percentage for each treatment and time point. The results can be plotted as germination rate over time.
Application Note 2: In Vitro SMAX1 Degradation Assay
This protocol provides a framework for assessing the this compound-induced degradation of the SMAX1 protein in a cell-free system. This can be adapted from protocols for studying karrikin-induced SMAX1 degradation.
Materials:
-
Recombinant SMAX1 protein (e.g., with a His-tag for detection)
-
Plant protein extract (e.g., from Arabidopsis seedlings)
-
This compound (or dMGer)
-
DMSO (vehicle control)
-
Reaction buffer (e.g., containing ATP and proteasome inhibitors for control experiments)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-His antibody (or other appropriate antibody for SMAX1 detection)
Procedure:
-
Preparation of Plant Extract: a. Homogenize Arabidopsis seedlings in a suitable extraction buffer on ice. b. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Degradation Reaction: a. Set up reaction tubes containing the plant protein extract, recombinant SMAX1, and either this compound (dissolved in DMSO) or DMSO alone. b. Incubate the reactions at room temperature for various time points (e.g., 0, 15, 30, 60 minutes).
-
Analysis of SMAX1 Levels: a. Stop the reactions at each time point by adding SDS-PAGE loading buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Probe the membrane with an anti-His antibody to detect the levels of SMAX1 protein. e. Use a loading control (e.g., an antibody against a housekeeping protein) to ensure equal protein loading.
Data Analysis: Quantify the band intensities for SMAX1 at each time point for both the this compound-treated and control samples. A decrease in SMAX1 band intensity in the presence of this compound would indicate its degradation.
References
Troubleshooting & Optimization
Optimizing Germinone A concentration for different plant species
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Germinone A concentration for various plant species. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a synthetic strigolactone analog that acts as a potent agonist of the KARRIKIN INSENSITIVE 2 (KAI2) receptor.[1][2][3] The KAI2 signaling pathway is involved in various aspects of plant development, most notably seed germination and seedling development.[4][5] this compound, and its more specific derivative desmethyl-germinone (dMGer), are thought to mimic an endogenous, yet unidentified, plant hormone.
Q2: How does the KAI2 signaling pathway function?
A2: The KAI2 signaling pathway is initiated by the binding of a ligand, such as this compound, to the KAI2 receptor, which is an α/β hydrolase. This binding event leads to a conformational change in KAI2, promoting its interaction with the F-box protein MORE AXILLIARY GROWTH 2 (MAX2). The KAI2-MAX2 complex then targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these SMXL proteins, which are transcriptional repressors, allows for the expression of downstream genes that promote processes like seed germination.
Q3: Is there a universal optimal concentration of this compound for all plant species?
A3: No, the optimal concentration of this compound is highly dependent on the plant species, and even the specific ecotype or cultivar. Factors such as seed dormancy, age, and endogenous hormone levels can influence the response to exogenous application. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant of interest.
Q4: What are the expected phenotypic responses to this compound application?
A4: The most prominent response to this compound is the promotion of seed germination, particularly in species with dormant seeds. Other reported effects, primarily observed with the related karrikins, include enhanced seedling photomorphogenesis (e.g., reduced hypocotyl elongation and increased cotyledon expansion), and altered root development.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No germination or poor germination across all treatments, including control. | 1. Seed Viability: Seeds may be old, improperly stored, or have low viability. 2. Dormancy: Seeds may have a deep physiological dormancy that is not broken by this compound alone. 3. Environmental Conditions: Suboptimal temperature, light, or moisture levels. | 1. Test Seed Viability: Perform a tetrazolium test or a simple germination test on a small sample. 2. Break Dormancy: Consider stratification (cold treatment), scarification, or treatment with other germination promoters like gibberellic acid (GA). 3. Optimize Conditions: Ensure that temperature, light, and moisture levels are within the recommended range for the specific plant species. |
| Inconsistent germination within the same treatment. | 1. Uneven Application: The this compound solution may not have been applied uniformly to all seeds. 2. Variable Seed Quality: Natural variation in seed vigor and dormancy within a seed lot. 3. Microenvironment Variation: Inconsistent moisture or temperature across the germination substrate. | 1. Ensure Uniform Application: Mix seeds thoroughly with the treatment solution. For application to filter paper, ensure it is evenly saturated. 2. Use High-Quality Seeds: Start with a uniform and high-vigor seed lot if possible. 3. Maintain a Consistent Environment: Use a controlled environment chamber and ensure even watering. |
| Inhibitory effects at higher concentrations (reduced germination or abnormal seedling growth). | 1. Hormonal Imbalance: High concentrations of plant growth regulators can be phytotoxic. 2. Solvent Toxicity: If using a solvent to dissolve this compound, high concentrations of the solvent may be inhibitory. | 1. Expand Dose-Response Range: Test a wider range of concentrations, including lower doses, to identify the optimal window. 2. Run a Solvent Control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. |
| No significant difference between this compound treatments and the control. | 1. Non-Responsive Species: The plant species may not be responsive to KAI2 agonists. 2. Low Seed Dormancy: If the seeds are not dormant, the germination rate of the control group may already be high, masking any potential enhancement. 3. Suboptimal Concentration Range: The tested concentrations may be too low to elicit a response. | 1. Literature Review: Check for reports on the responsiveness of the species or related species to karrikins or strigolactones. 2. Induce Dormancy: If applicable, use freshly harvested seeds or induce secondary dormancy to create a wider window for observing germination promotion. 3. Increase Concentration Range: Test higher concentrations of this compound. |
Experimental Protocols
Dose-Response Experiment for Seed Germination
This protocol provides a general framework for determining the optimal concentration of this compound for promoting seed germination in a target plant species.
1. Materials:
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This compound (or a suitable analog like KAR1 or GR24)
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High-quality seeds of the target plant species
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Sterile petri dishes (9 cm diameter)
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Sterile filter paper
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Sterile distilled water
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Solvent for this compound (e.g., acetone or DMSO, if necessary)
-
Micropipettes and sterile tips
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Growth chamber or incubator with controlled temperature and light conditions
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Forceps
2. Preparation of this compound Stock and Working Solutions:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in acetone). Store at -20°C.
-
Perform serial dilutions of the stock solution with sterile distilled water to create a range of working solutions. A typical range to test would be from 1 nM to 10 µM (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Important: If a solvent is used, prepare a control solution containing the same final concentration of the solvent as the highest this compound concentration.
3. Seed Sterilization and Plating:
-
Surface sterilize seeds to prevent fungal and bacterial contamination. A common method is to wash seeds in 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution with a drop of Tween-20, and then rinse 3-5 times with sterile distilled water. The sterilization procedure may need to be optimized for different seed types.
-
Place two layers of sterile filter paper in each petri dish.
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Arrange a known number of seeds (e.g., 50-100) on the filter paper in each dish. Use forceps for precise placement.
4. Treatment Application:
-
Add a sufficient volume of each working solution (including the control and solvent control) to saturate the filter paper in the respective petri dishes. Ensure the paper is moist but not flooded.
-
Seal the petri dishes with parafilm to maintain humidity.
5. Incubation:
-
Place the petri dishes in a growth chamber with controlled temperature and light conditions suitable for the germination of the target species. If investigating the interaction with light, different light regimes can be applied.
6. Data Collection and Analysis:
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Record the number of germinated seeds daily for a defined period (e.g., 7-14 days). A seed is typically considered germinated when the radicle has emerged.
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Calculate the germination percentage for each treatment at the end of the experiment.
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Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
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Plot the germination percentage against the log of the this compound concentration to visualize the dose-response curve and identify the optimal concentration.
Quantitative Data
The optimal concentration of KAI2 agonists like this compound can vary significantly between plant species. The following table provides a summary of effective concentrations of the related karrikins (KAR) and the synthetic strigolactone GR24 reported in the literature for different plant species. This can serve as a starting point for designing dose-response experiments with this compound.
| Plant Species | Compound | Effective Concentration Range | Observed Effect | Reference |
| Arabidopsis thaliana | KAR1, KAR2 | 10 nM - 1 µM | Promotion of seed germination | |
| Brassica tournefortii | KAR1 | >10 nM | Promotion of seed germination | |
| Lactuca sativa (Lettuce) | KAR1 | 1 µM | Inhibition of hypocotyl elongation in the dark | |
| Sapium sebiferum | KAR1 | 1 nM | Improved seed germination under salt and osmotic stress | |
| Triticum aestivum (Wheat) | KAR1 | 1 µM | Increased germination percentage | |
| Medicinal Herbs (Trachyspermum copticum, Foeniculum vulgare, Cuminum cyminum) | GR24 | 10 µM | Increased germination under drought stress |
Visualizations
KAI2 Signaling Pathway
Caption: Simplified diagram of the this compound-mediated KAI2 signaling pathway.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for a this compound dose-response experiment.
References
- 1. Smoke and Hormone Mirrors: Action and Evolution of Karrikin and Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing and Contrasting the Multiple Roles of Butenolide Plant Growth Regulators: Strigolactones and Karrikins in Plant Development and Adaptation to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Strigolactone and karrikin signal perception: receptors, enzymes, or both? [frontiersin.org]
- 4. The Multifaceted Impact of Karrikin Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
How to avoid Germinone A degradation in experimental setups
Welcome to the technical support center for Germinone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups and to help troubleshoot common issues related to its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic strigolactone analog that functions as a potent agonist of the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE2 (HTL/KAI2) receptor.[1][2] Its mechanism of action involves binding to the KAI2 receptor, which then forms a complex with the F-box protein MAX2. This complex targets the transcriptional repressors SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors relieves the inhibition of downstream genes, thereby promoting physiological responses such as seed germination.[3][4]
Q2: What are the recommended long-term and short-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage: -20°C, desiccated.[5]
-
Short-term storage: 0°C, desiccated.
It is crucial to protect the compound from moisture to prevent hydrolysis.
Q3: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For biological assays, it is common practice to prepare a concentrated stock solution in anhydrous DMSO and then dilute it to the final working concentration in the aqueous experimental medium immediately before use. For certain applications, anhydrous acetone has also been used to dissolve similar synthetic strigolactones like GR24 immediately before use.
Q4: How stable is this compound in aqueous solutions?
This compound, being a strigolactone analog containing a butenolide ring, is susceptible to degradation in aqueous solutions, primarily through hydrolysis. The stability is highly dependent on the pH of the solution. Strigolactones are generally more stable in slightly acidic conditions and are known to degrade at neutral and, more rapidly, at alkaline pH. For instance, a natural strigolactone, 5-deoxystrigol, has a half-life of only 1.5 days at a neutral pH. Therefore, it is strongly recommended to prepare fresh dilutions of this compound in your aqueous experimental buffer for each experiment.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity (e.g., poor seed germination) | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Ensure the DMSO is of high quality and has not been repeatedly exposed to atmospheric moisture. |
| Degradation of this compound in the experimental medium. | Prepare the final working solution of this compound immediately before starting the experiment. Avoid pre-incubating this compound in aqueous buffers for extended periods. | |
| Incorrect pH of the experimental buffer. | Check the pH of your buffer. Strigolactones are more stable in slightly acidic conditions. If your experimental system allows, consider using a buffer with a pH between 6.0 and 6.5. | |
| Photodegradation. | Protect your this compound solutions (both stock and working solutions) from direct light, especially UV light. Store solutions in amber vials or wrap containers in aluminum foil. | |
| Variability between experimental replicates | Inaccurate pipetting of viscous DMSO stock solution. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of the DMSO stock solution. Ensure thorough mixing after dilution into the aqueous medium. |
| Precipitation of this compound in aqueous medium. | Ensure the final concentration of DMSO in your experimental setup is compatible with your system and does not cause precipitation of this compound. Perform a solubility test if necessary. | |
| Decreased activity over the course of a long-term experiment | Hydrolysis of this compound over time. | For long-term experiments, consider replenishing the experimental medium with freshly diluted this compound at regular intervals. |
Stability of this compound Under Various Conditions
While specific quantitative data for this compound is limited, the following table summarizes the expected stability based on studies of related strigolactones and furanone compounds.
| Condition | Stability | Primary Degradation Pathway | Recommendation |
| pH | Unstable at neutral to alkaline pH. More stable in slightly acidic conditions. | Hydrolysis of the butenolide ring. | Maintain a slightly acidic pH (6.0-6.5) in aqueous buffers where experimentally feasible. Avoid alkaline conditions. |
| Temperature | Elevated temperatures accelerate degradation. | Thermal decomposition, increased rate of hydrolysis. | Store stock solutions at -20°C. Avoid heating aqueous solutions containing this compound. |
| Light | Susceptible to degradation upon exposure to light, particularly UV. | Photodegradation. | Protect all solutions from light by using amber vials or covering with foil. |
| Solvents | Stable in anhydrous DMSO and acetone. Unstable in aqueous solutions over time. | Hydrolysis in the presence of water. | Prepare fresh working solutions from a stock in anhydrous solvent for each experiment. Do not store in aqueous buffers. |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Prepare Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.3113 mg of this compound (MW: 311.29) in 100 µL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination. Store at -20°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in your experimental aqueous buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the experimental setup is low (typically <0.1%) and consistent across all treatments, including the vehicle control.
-
Use the working solution immediately after preparation.
-
Protocol for in vitro Seed Germination Assay with Arabidopsis thaliana
-
Seed Sterilization and Stratification:
-
Surface sterilize Arabidopsis thaliana seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 50% bleach with 0.1% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).
-
Suspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C in the dark for 3-4 days to break dormancy.
-
-
Plating:
-
Prepare your germination medium (e.g., half-strength Murashige and Skoog (MS) medium with 0.8% agar).
-
After the medium has cooled but before it solidifies, add freshly prepared this compound working solution to achieve the desired final concentration. Also, prepare control plates with the same final concentration of DMSO (vehicle control).
-
Dispense the medium into petri plates.
-
Plate the stratified seeds onto the solidified medium under sterile conditions.
-
-
Incubation and Scoring:
-
Seal the plates and incubate them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
Score for germination (radicle emergence) at specific time points (e.g., daily for 7 days).
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway via KAI2-MAX2 mediated repressor degradation.
Experimental Workflow for this compound Stability Troubleshooting
Caption: A logical workflow for troubleshooting this compound experimental issues.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Stability of strigolactone analog GR24 toward nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Germinone A in aqueous solutions
Disclaimer: "Germinone A" is likely a typographical error for "Germacrone," a well-documented sesquiterpenoid. This guide will henceforth refer to the compound as Germacrone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with Germacrone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Germacrone and why is its solubility an issue?
Germacrone is a naturally occurring sesquiterpene with a variety of bioactive properties, including anti-inflammatory, anticancer, and antiviral activities[1][2][3]. It is a hydrophobic molecule, making it practically insoluble in water[4]. This poor aqueous solubility can pose significant challenges for its use in biological assays and preclinical studies, which are predominantly conducted in aqueous environments.
Q2: What solvents can be used to dissolve Germacrone?
Germacrone is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions[5].
Q3: I'm seeing precipitation when I dilute my Germacrone stock solution into my aqueous cell culture medium. What should I do?
This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous buffer. The final concentration of the organic solvent in your medium should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity. To minimize precipitation, try adding the stock solution dropwise to the medium while vortexing or stirring. You can also try a serial dilution approach, where you first dilute the stock into a smaller volume of medium before adding it to the final culture volume.
Q4: Are there any alternative methods to improve the aqueous solubility of Germacrone?
Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like Germacrone:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Hydrotropes: These are compounds that can enhance the solubility of other solutes in water.
-
Formulation with polymers: Biocompatible polymers can form micelles that encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous solutions.
Troubleshooting Guide
Issue 1: Germacrone precipitates out of solution during experiments.
-
Possible Cause: The concentration of Germacrone exceeds its solubility limit in the final aqueous buffer. The concentration of the organic co-solvent is too low.
-
Solution:
-
Decrease the final concentration of Germacrone: Determine the lowest effective concentration for your experiment.
-
Increase the co-solvent concentration: If your experimental system allows, you can slightly increase the final concentration of the organic solvent (e.g., DMSO). However, always run a vehicle control to ensure the solvent itself is not affecting the results.
-
Use a different solubilization method: Consider using cyclodextrins or other formulation strategies to improve aqueous solubility.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Incomplete dissolution of Germacrone or precipitation of the compound over time.
-
Solution:
-
Ensure complete initial dissolution: When preparing the stock solution, ensure the Germacrone is fully dissolved. Gentle warming or sonication can aid this process.
-
Prepare fresh working solutions: It is best to prepare fresh dilutions of Germacrone in your aqueous buffer for each experiment.
-
Check for precipitation before use: Visually inspect your final working solution for any signs of precipitation before adding it to your experimental setup.
-
Data Presentation
Table 1: Solubility of Germacrone in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble | |
| Dimethyl sulfoxide (DMSO) | ~10-44 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | ~15 mg/mL | |
| DMF:PBS (pH 7.2) (1:8) | ~0.11 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Germacrone Stock Solution in DMSO
-
Materials:
-
Germacrone powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of Germacrone powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of Germacrone with a molecular weight of 218.34 g/mol , dissolve 2.18 mg in 1 mL of DMSO).
-
Vortex or sonicate the solution until the Germacrone is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
Germacrone stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the Germacrone stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation, add the stock solution to the medium dropwise while gently vortexing.
-
Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.5%).
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with Germacrone.
Caption: Simplified PI3K/Akt/mTOR signaling pathway modulated by Germacrone.
References
- 1. CAS 6902-91-6: Germacrone | CymitQuimica [cymitquimica.com]
- 2. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Germacrone | C15H22O | CID 6436348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Germacrone (FDB005347) - FooDB [foodb.ca]
- 5. caymanchem.com [caymanchem.com]
Potential off-target effects of Germinone A in plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Germinone A in plant biology experiments. The information focuses on potential off-target effects to help ensure accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target in plants?
A1: this compound is a synthetic agonist of the KARRIKIN INSENSITIVE 2 (KAI2) receptor in plants. The KAI2 signaling pathway is involved in various developmental processes, most notably seed germination and seedling photomorphogenesis. It is believed that KAI2 perceives an endogenous, yet unidentified, hormone-like signal, referred to as the KAI2 ligand (KL). This compound mimics this natural ligand to activate the KAI2 pathway.
Q2: What are the known potential off-target effects of this compound?
A2: The primary potential off-target effect of this compound is its interaction with the DWARF14 (D14) receptor. D14 is a paralog of KAI2 and functions as the receptor for strigolactones (SLs), a class of plant hormones that regulate shoot branching, root development, and symbiotic interactions.[1][2] Due to the structural similarity between KAI2 and D14, this compound may bind to and activate the D14 receptor, leading to unintended physiological responses. It has been reported that this compound is not entirely specific to KAI2 and can also bind to D14.[1][2]
Q3: What are the downstream consequences of off-target activation of the D14 receptor?
A3: Off-target activation of D14 by this compound can lead to the initiation of the strigolactone signaling pathway. This can result in phenotypes such as inhibited shoot branching (tillering in monocots), altered root system architecture, and changes in gene expression typically associated with SL responses. These effects can confound experimental results aimed at studying the specific role of the KAI2 pathway.
Q4: Are there more specific alternatives to this compound?
A4: Yes, a derivative of this compound, desmethyl-type germinone (dMGer), has been synthesized and shown to be highly specific for the KAI2 receptor with minimal to no binding to D14.[1] For experiments requiring high specificity for the KAI2 pathway, using dMGer is recommended.
Q5: How can I differentiate between on-target KAI2 effects and off-target D14 effects in my experiments?
A5: Differentiating between KAI2 and D14 signaling can be achieved through a combination of genetic and molecular approaches. Using Arabidopsis thaliana mutants such as kai2 (insensitive to KAI2 agonists), d14 (insensitive to strigolactones), and max2 (impaired in both pathways) is a powerful strategy. Additionally, analyzing the expression of pathway-specific downstream marker genes, such as DLK2 and STH7 for the KAI2 pathway, can help dissect the observed phenotypes.
Data Presentation
Table 1: Hypothetical Binding Affinities of this compound and Analogs to KAI2 and D14 Receptors
The following table provides a template with hypothetical data to illustrate how to present binding affinity results. Researchers should determine these values experimentally using the protocols provided below.
| Compound | Target Receptor | Binding Affinity (Kd or IC50) | Notes |
| This compound | KAI2 | Low µM range | On-target binding |
| This compound | D14 | Mid-to-high µM range | Potential off-target binding |
| dMGer | KAI2 | Low µM range | Highly specific on-target binding |
| dMGer | D14 | > High µM range / No binding | Minimal to no off-target binding |
| GR24 (synthetic SL) | KAI2 | > High µM range / No binding | Control for D14 activation |
| GR24 (synthetic SL) | D14 | Low µM range | Positive control for D14 binding |
Mandatory Visualization
Caption: KAI2/D14 Signaling and this compound Interaction.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (IC50 and subsequently Ki) of this compound for KAI2 and D14 receptors.
Materials:
-
Purified recombinant KAI2 and D14 proteins
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Radiolabeled ligand for KAI2 (e.g., [3H]-GR24ent-5DS) and D14 (e.g., [3H]-GR245DS)
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Unlabeled this compound, dMGer, and GR24
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Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1 mM EDTA)
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96-well plates
-
Glass fiber filters
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Filtration apparatus
-
Scintillation counter and scintillation fluid
Methodology:
-
Preparation: Prepare a series of dilutions of unlabeled this compound.
-
Incubation: In a 96-well plate, combine the purified receptor (KAI2 or D14), a fixed concentration of the corresponding radiolabeled ligand, and varying concentrations of unlabeled this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand).
-
Equilibration: Incubate the plates at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Phenotypic Analysis of Arabidopsis Mutants
This protocol uses mutant lines to dissect the physiological effects of this compound.
Materials:
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Arabidopsis thaliana seeds: wild-type (e.g., Col-0), kai2, d14, and max2 mutants.
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This compound, dMGer, and GR24 stock solutions.
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Growth media (e.g., 0.5x Murashige and Skoog) with 0.8% agar.
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Petri dishes.
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Growth chamber with controlled light and temperature.
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Microscope or scanner for imaging.
-
Image analysis software (e.g., ImageJ).
Methodology:
-
Seed Sterilization and Plating: Surface sterilize seeds and sow them on Petri dishes containing growth media supplemented with a range of this compound concentrations (e.g., 0, 1, 5, 10 µM). Include plates with dMGer and GR24 as controls.
-
Stratification and Germination: Stratify the seeds at 4°C for 3-4 days in the dark, then transfer to a growth chamber under long-day conditions (16h light / 8h dark).
-
Phenotypic Scoring:
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Seed Germination: Score germination rates (radicle emergence) daily for 7 days.
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Hypocotyl Elongation: After 5-7 days of growth, capture images of the seedlings and measure hypocotyl length using image analysis software.
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Shoot Branching: For longer-term studies, transfer seedlings to soil and grow for 3-4 weeks. Count the number of rosette branches.
-
-
Data Analysis: Compare the dose-response of each genotype to this compound. On-target KAI2 effects will be absent in kai2 and max2 mutants but present in d14. Off-target D14 effects will be absent in d14 and max2 mutants but present in kai2.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol measures the expression of downstream target genes to distinguish between KAI2 and D14 pathway activation.
Materials:
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Arabidopsis thaliana wild-type seedlings.
-
This compound, dMGer, and GR24 solutions.
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Liquid growth media.
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RNA extraction kit.
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cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
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Primers for target genes (DLK2, STH7) and a reference gene (e.g., ACTIN2).
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qPCR instrument.
Methodology:
-
Seedling Treatment: Grow wild-type seedlings in liquid media for 7-10 days. Treat the seedlings with this compound (e.g., 5 µM) for a specific duration (e.g., 3-6 hours). Include mock, dMGer, and GR24 treatments as controls.
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RNA Extraction and cDNA Synthesis: Harvest the seedlings, freeze in liquid nitrogen, and extract total RNA. Synthesize cDNA from the RNA.
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qPCR: Perform quantitative real-time PCR using primers for the target and reference genes.
-
Data Analysis: Calculate the relative expression of the target genes using the comparative CT (ΔΔCT) method, normalized to the reference gene. Activation of KAI2 signaling is expected to upregulate DLK2 and STH7 expression.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic responses to this compound.
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Possible Cause 1: Off-target effects.
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Solution: this compound may be activating the D14 receptor. Compare the phenotype of wild-type plants with kai2 and d14 mutants treated with this compound. If the phenotype persists in the kai2 mutant but is absent in the d14 mutant, it is likely an off-target effect. Consider using the more specific analog, dMGer.
-
-
Possible Cause 2: Chemical degradation.
-
Solution: Ensure that the this compound stock solution is stored correctly (e.g., at -20°C in DMSO) and is not expired. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Variability in experimental conditions.
-
Solution: Maintain consistent growth conditions (light intensity, temperature, media composition) across all experiments. Minor variations can significantly impact plant responses to hormonal treatments.
-
Issue 2: No significant difference in gene expression after this compound treatment.
-
Possible Cause 1: Inappropriate treatment duration or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal treatment conditions for inducing the target genes. Transcriptional responses to hormone-like substances can be transient.
-
-
Possible Cause 2: Poor RNA quality.
-
Solution: Check the integrity and purity of your RNA samples using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis. Degraded or contaminated RNA can lead to unreliable qRT-PCR results.
-
-
Possible Cause 3: Inefficient primers.
-
Solution: Validate the efficiency of your qPCR primers by running a standard curve. Primer efficiency should be between 90-110%.
-
Mandatory Visualization
References
Germinone A stability under different light and temperature conditions
Germinone A Stability Technical Support Center
Disclaimer: As of late 2025, publicly available experimental data on the stability of this compound under different light and temperature conditions is limited. This guide provides a framework based on general principles and regulatory guidelines for chemical stability testing. Researchers should use this information to design and execute their own stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for a solid sample of this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place.[1] Storing at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C), is a common practice to minimize degradation.[2] For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[3][4]
Q2: I need to prepare a stock solution of this compound. What is the best practice for storage?
A2: Stock solutions are generally less stable than the solid compound. It is advisable to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C and protected from light. The choice of solvent is critical; ensure the solvent is high-purity, dry, and degassed, as impurities or dissolved oxygen can promote degradation.
Q3: What are the likely degradation pathways for a molecule like this compound?
A3: Without specific data, potential degradation pathways for organic compounds like this compound include:
-
Hydrolysis: The ester or ether linkages in a molecule can be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products. This is a common pathway for compounds with aromatic rings and conjugated systems.
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Oxidation: The presence of oxygen can lead to oxidative degradation, which can be accelerated by heat, light, and the presence of certain metal ions.
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Thermolysis: High temperatures can provide the energy needed to break chemical bonds, leading to thermal decomposition.
Q4: How can I visually or analytically detect if my this compound sample has degraded?
A4: Visual signs of degradation in a solid sample can include a change in color or physical state (e.g., clumping). For solutions, degradation may be indicated by a color change or the formation of a precipitate. However, significant degradation can occur without any visible change. Therefore, analytical methods are essential. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique used to quantify the parent compound and detect the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide for Stability Experiments
Q1: I performed a thermal stress test at 60°C, but my HPLC analysis shows no degradation of this compound. Is the compound extremely stable?
A1: It's possible that this compound is stable under those conditions, but it could also mean the stress applied was insufficient. According to forced degradation study principles, if no degradation is observed, you should use more aggressive conditions. Consider increasing the temperature in 10°C increments or extending the duration of the study. It is also important to ensure your analytical method is validated and capable of separating potential degradants from the main compound peak.
Q2: My photostability experiment resulted in a significant loss of this compound, but I see multiple small peaks in the chromatogram. How do I proceed?
A2: The presence of multiple new peaks suggests several degradation pathways may be occurring. This is common in photostability studies. Your primary goal is to ensure your analytical method can resolve and quantify these degradants. According to ICH guideline Q1B, the focus is on demonstrating that light exposure does not result in an unacceptable change. You should document the total percentage of degradation and the chromatographic profile. If necessary, further studies can be conducted to identify the major degradation products.
Q3: I observed more degradation in my control sample (wrapped in foil) than in my light-exposed sample. What could be the cause?
A3: This result typically points to a factor other than light causing the degradation, most likely temperature. Light sources used in photostability chambers can generate heat. If your light-exposed sample was in a temperature-controlled environment while your "dark" control was not, the control may have experienced higher temperatures, leading to thermal degradation. Ensure that both the exposed and control samples are maintained at the same temperature throughout the experiment to isolate the effects of light.
Q4: My compound seems to degrade rapidly in my aqueous buffer solution, even at room temperature. What can I do to improve its stability for an experiment?
A4: Rapid degradation in aqueous solution suggests susceptibility to hydrolysis. The rate of hydrolysis is often pH-dependent. You can conduct a pH-rate profile study by testing the stability of this compound in a series of buffers across a wide pH range (e.g., pH 2, 7, and 10). This will help you identify the pH at which the compound is most stable. For your experiments, use a buffer at this optimal pH. If instability persists, you may need to prepare the solution immediately before use.
Summary of Hypothetical Stability Data for this compound
The following table is a template for presenting stability data. It has been populated with hypothetical results to illustrate how to summarize findings from forced degradation studies.
| Condition | Duration | Assay (% Remaining) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) | Observations |
| Solid State | ||||||
| 40°C / 75% RH | 6 Months | 98.5 | 0.8 | Not Detected | 1.5 | No change in appearance. |
| Photostability (ICH Q1B) | 1.2 million lux hours | 85.2 | 7.1 | 4.5 | 14.8 | Slight yellowing of powder. |
| Solution State (in Acetonitrile:Water 1:1) | ||||||
| Acidic (0.1 M HCl, 60°C) | 24 Hours | 70.3 | 22.5 | Not Detected | 29.7 | Solution remained clear. |
| Basic (0.1 M NaOH, 60°C) | 24 Hours | 45.1 | 15.8 | 31.2 | 54.9 | Solution turned pale yellow. |
| Oxidative (3% H₂O₂, RT) | 24 Hours | 92.6 | 4.3 | Not Detected | 7.4 | No change in appearance. |
Experimental Protocols
Protocol 1: Forced Thermal and Hydrolytic Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study in solution to investigate thermal and pH-related stability.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
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Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.
-
-
Incubation:
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Place vials for each condition in a temperature-controlled oven or water bath set to 60°C.
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Keep a control sample of each condition at 4°C.
-
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Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
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Sample Analysis:
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Before analysis, neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH to the acid sample and HCl to the base sample).
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Dilute all samples to a suitable concentration for analysis.
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Analyze the samples using a validated stability-indicating HPLC method.
-
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Data Evaluation: Calculate the percentage of remaining this compound and the percentage of each degradation product at each time point relative to the time zero sample.
Protocol 2: Photostability Study
This protocol is based on the ICH Q1B guideline for photostability testing.
-
Sample Preparation:
-
Place a thin layer (not more than 3 mm deep) of solid this compound in a chemically inert, transparent container.
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Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and place it in a chemically inert, transparent container.
-
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Control Samples: Prepare a corresponding set of samples (solid and solution) and wrap them securely in aluminum foil to serve as "dark" controls.
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Exposure Conditions:
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Place the test and control samples in a photostability chamber.
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Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. The light source can be a Xenon lamp or a combination of cool white fluorescent and near-UV lamps.
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Ensure the temperature inside the chamber is monitored and controlled.
-
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Sample Analysis:
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After the exposure is complete, analyze both the light-exposed and dark control samples.
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Evaluate physical properties such as appearance and color.
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Quantify the amount of this compound and any degradation products using a validated stability-indicating HPLC method.
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Data Evaluation: Compare the results from the light-exposed samples to those of the dark control samples. A significant difference indicates photosensitivity.
Visualizations
Caption: Workflow for assessing the stability of a new chemical entity.
Caption: Logical relationship of stress factors to potential degradation outcomes.
References
How to interpret negative results in Germinone A experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing, executing, and interpreting experiments involving Germinone A and its analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as an agonist for the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (KAI2) receptor in plants. The KAI2 signaling pathway is involved in various developmental processes, most notably seed germination. This compound was initially identified for its ability to induce germination in thermo-inhibited Arabidopsis seeds. However, it is important to note that this compound is not entirely specific to KAI2 and can also bind to the DWARF14 (D14) receptor, which is involved in strigolactone signaling. For more specific KAI2 activation, the use of desmethyl-germinone (dMGer) is recommended, as it shows high specificity for the KAI2 receptor.[1]
Q2: What is the difference between this compound and desmethyl-germinone (dMGer)?
This compound and desmethyl-germinone (dMGer) are both agonists of the KAI2 receptor, but they differ in their specificity. This compound can bind to both KAI2 and D14 receptors, while dMGer is highly specific for KAI2.[1] This specificity makes dMGer a more precise tool for studying KAI2-mediated signaling pathways. In germination assays, dMGer has been shown to be more effective than this compound at inducing germination in Arabidopsis.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to store this compound as a solid powder at -20°C in a dry, dark environment, where it can be stable for over three years.[2] For short-term storage (days to weeks), it can be kept at 0-4°C. When preparing stock solutions, dissolve the compound in DMSO. For working solutions, the DMSO stock can be diluted in the appropriate experimental buffer or medium. It is crucial to note that the final concentration of DMSO in your experiment should be kept low (typically below 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide: Interpreting Negative Results
A "negative result" in a this compound experiment, such as the failure to induce seed germination, can arise from a variety of factors. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: No induction of seed germination.
Possible Cause 1: Inactive Compound
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Troubleshooting Steps:
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Verify Storage Conditions: Ensure that your this compound has been stored correctly (solid at -20°C, protected from light and moisture). Improper storage can lead to degradation.
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Prepare Fresh Stock Solution: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.
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Confirm Solubility: When preparing the stock solution in DMSO, ensure that the compound has fully dissolved.
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Possible Cause 2: Suboptimal Experimental Conditions
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Troubleshooting Steps:
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Check Seed Viability: Before conducting your experiment, test the viability of your seed batch by germinating them under optimal conditions (e.g., with gibberellic acid or on a nutrient-rich medium).
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Address Seed Dormancy: Many Arabidopsis ecotypes exhibit seed dormancy that must be broken before germination can occur. This is typically achieved through stratification (cold, moist treatment). Ensure that your seeds have been properly stratified.
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Optimize Light and Temperature: Seed germination is highly sensitive to light and temperature. Consult the literature for the optimal conditions for your specific Arabidopsis ecotype. Some seeds require light for germination, while others germinate in the dark.
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Maintain Appropriate Moisture: The germination medium should be consistently moist but not waterlogged. Both extremes can inhibit germination.
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Possible Cause 3: Incorrect Concentration
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Troubleshooting Steps:
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Perform a Dose-Response Experiment: The optimal concentration of this compound can vary depending on the experimental system. If you are not seeing an effect, it may be because the concentration is too low or too high (leading to toxicity). Perform a dose-response experiment to determine the optimal concentration range.
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Problem 2: Inconsistent or highly variable results between replicates.
Possible Cause 1: Uneven Application of this compound
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Troubleshooting Steps:
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Ensure Homogeneous Mixing: When adding this compound to your germination medium, ensure that it is thoroughly mixed to achieve a uniform concentration across all your replicates.
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Possible Cause 2: Heterogeneous Seed Population
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Troubleshooting Steps:
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Use a Homogeneous Seed Batch: Seeds harvested at different times or from plants grown under different conditions can exhibit variability in their germination potential. Use seeds from a single, well-controlled harvest for your experiments.
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Possible Cause 3: Micro-environmental Variations
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Troubleshooting Steps:
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Control for Edge Effects: In multi-well plates, the outer wells can be subject to different environmental conditions (e.g., temperature, evaporation) than the inner wells. Randomize the placement of your treatments and controls within the plate to minimize these effects.
-
Experimental Protocols
Detailed Protocol for Arabidopsis thaliana Seed Germination Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions and Arabidopsis ecotype.
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Seed Sterilization:
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Place seeds in a 1.5 mL microcentrifuge tube.
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Add 1 mL of 70% ethanol and incubate for 5 minutes.
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Remove the ethanol and add 1 mL of 50% bleach solution containing 0.05% Tween 20. Incubate for 10 minutes.
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Carefully remove the bleach solution and wash the seeds 5 times with sterile distilled water.
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Stratification:
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Resuspend the sterilized seeds in a small volume of sterile 0.1% agarose.
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Pipette the seeds onto your germination medium (e.g., 0.8% agar plates or filter paper moistened with sterile water).
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Seal the plates with parafilm and wrap them in aluminum foil.
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Incubate at 4°C for 3-5 days to break dormancy.
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Germination:
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Prepare your germination media containing the desired concentrations of this compound or dMGer. If using a DMSO stock solution, ensure the final DMSO concentration is consistent across all treatments and controls. Include a vehicle-only control.
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Transfer the stratified seeds to the treatment plates.
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Place the plates in a growth chamber with controlled light and temperature conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).
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Score germination at regular intervals (e.g., every 24 hours) for several days. Germination is typically defined as the emergence of the radicle.
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Quantitative Data
The following tables summarize the effects of this compound and dMGer on Arabidopsis thaliana seed germination, as reported in the literature.
Table 1: Effect of this compound and dMGer on Seed Germination of Thermo-inhibited Arabidopsis Col-0 seeds
| Compound | Concentration (µM) | Germination Rate (%) |
| Mock (DMSO) | - | ~10 |
| This compound | 10 | ~40 |
| dMGer | 10 | ~80 |
Data adapted from studies on thermo-inhibited seeds, where germination is suppressed at higher temperatures and can be rescued by KAI2 agonists.
Table 2: Specificity of dMGer for the KAI2 receptor
| Genotype | Treatment (10 µM dMGer) | Germination Rate (%) |
| Wild-type (Col-0) | + | ~90 |
| kai2 mutant | + | ~10 |
| d14 mutant | + | ~90 |
This table illustrates that the effect of dMGer is dependent on a functional KAI2 receptor, as the kai2 mutant does not respond to the treatment.
Visualizations
KAI2 Signaling Pathway
Caption: Simplified KAI2 signaling pathway activated by this compound.
Troubleshooting Workflow for Negative Germination Results
Caption: A logical workflow for troubleshooting negative results in germination assays.
References
Technical Support Center: Optimizing Germinone A Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Germinone A. The information is designed to help optimize experimental conditions, with a particular focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic agonist of the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2) receptor.[1] KAI2 is an α/β-fold hydrolase that functions as a receptor for karrikins, a class of molecules found in smoke that promote seed germination.[1] The signaling pathway is initiated by the binding of an agonist like this compound to the KAI2 receptor. This binding event leads to a conformational change in KAI2, promoting its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). The resulting KAI2-MAX2 complex functions as part of an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex that targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses downstream gene expression, leading to various physiological responses.
Q2: What is a typical starting concentration for this compound in cell-based assays?
A specific IC50 or EC50 value for this compound in various cell lines is not widely published. As a general starting point for a new compound, it is advisable to perform a dose-response experiment with a wide range of concentrations. A logarithmic dilution series, for instance from 10 nM to 100 µM, is often a good starting point to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time for this compound is highly dependent on the cell type, the concentration of this compound used, and the specific biological endpoint being measured. Based on studies with related KAI2 agonists like karrikins, significant downstream effects, such as the degradation of the SMAX1 protein, can be observed within a few hours. For example, a significant decrease in SMAX1 levels has been reported in as little as 2 to 4 hours. However, for other endpoints, such as changes in gene expression or phenotypic outcomes, longer incubation times (e.g., 12, 24, 48, or even 72 hours) may be necessary. To determine the optimal incubation time for your specific experiment, it is crucial to perform a time-course experiment.
Q4: What are the key downstream targets to measure to confirm this compound activity?
The primary and most direct downstream effect of this compound treatment is the degradation of SMAX1 and SMXL2 proteins. Therefore, measuring the protein levels of SMAX1/SMXL2 via techniques like Western blotting or targeted proteomics at different time points after treatment is a robust way to confirm pathway activation. Additionally, you can measure the transcript levels of downstream target genes that are known to be regulated by the KAI2 signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect after this compound treatment. | Suboptimal Incubation Time: The incubation period may be too short for the desired effect to manifest. | Perform a time-course experiment, testing a range of incubation times (e.g., 2, 4, 8, 12, 24, 48 hours). |
| Suboptimal this compound Concentration: The concentration used may be too low to elicit a response. | Conduct a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM). | |
| Low KAI2 Receptor Expression: The target cell line may not express sufficient levels of the KAI2 receptor. | Verify KAI2 expression in your cell line using techniques like RT-qPCR or Western blotting. | |
| Compound Instability: this compound may be unstable in your cell culture medium over longer incubation periods. | Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. | |
| High background or off-target effects. | High Concentration of this compound: The concentration used may be in a range that causes non-specific effects. | Refer to your dose-response curve and use the lowest effective concentration. |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress. | Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in Cell Conditions: Differences in cell passage number, confluency, or overall health can lead to variable responses. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and health status for all experiments. |
| Inconsistent Compound Preparation: Variations in the preparation of this compound stock and working solutions. | Prepare a large batch of concentrated stock solution, aliquot, and store appropriately to ensure consistency across multiple experiments. |
Data on Time-Dependent Effects of KAI2 Agonists
The following table summarizes data from studies on KAI2 agonists, demonstrating the time-course of a key downstream event—the degradation of the SMAX1 protein. While this data is not for this compound specifically, it provides a valuable reference for designing time-course experiments.
| Agonist | System | Measurement | Time Point | Observation |
| KAR2 | Arabidopsis seedlings | SMAX1D2-LUC bioluminescence | 4 hours | Significant decline in bioluminescence.[2] |
| KAR2 | Arabidopsis seedlings | SMAX1D2-LUC2 bioluminescence | 2 hours | Significant decline in luminescence.[3] |
| rac-GR24 | Arabidopsis seedlings | SMAX1D2-LUC2 bioluminescence | 2 hours | Significant decline in luminescence.[3] |
Experimental Protocols
Protocol: Time-Course Experiment for this compound Treatment and Analysis of SMAX1 Protein Levels
This protocol describes a general workflow for treating a mammalian or plant cell line with this compound and assessing the time-dependent degradation of the SMAX1 protein by Western blotting.
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Cell Seeding:
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Seed your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
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Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2 for mammalian cells).
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Preparation of this compound Working Solutions:
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Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
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On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Prepare enough working solution for all your time points and controls.
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This compound Treatment:
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Remove the old medium from the cells.
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Add the this compound-containing medium to the designated wells.
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For the vehicle control wells, add medium containing the same final concentration of the solvent.
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Return the plate to the incubator.
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Time-Course Harvest:
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At each designated time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours), harvest the cells.
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To harvest, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
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Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
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Protein Quantification and Sample Preparation:
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Incubate the lysates on ice for 30 minutes with periodic vortexing.
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Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (protein extract) to a new tube.
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Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
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Normalize the protein concentration for all samples with lysis buffer.
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Add an appropriate volume of Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
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Western Blotting:
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Load equal amounts of protein from each time point and control onto an SDS-PAGE gel.
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Perform electrophoresis to separate the proteins by size.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for SMAX1 overnight at 4°C.
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Also, probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading.
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Wash the membrane with TBST.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
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Data Analysis:
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Quantify the band intensities for SMAX1 and the loading control for each time point.
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Normalize the SMAX1 band intensity to the corresponding loading control band intensity.
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Plot the normalized SMAX1 protein levels against the incubation time to visualize the time-dependent degradation.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Time-Course Experiment Workflow
References
- 1. Synthetic agonist of HTL/KAI2 shows potent stimulating activity for Arabidopsis seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Germinone A Resistance in Plant Mutants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Germinone A and its effects on plant mutants.
Troubleshooting Guide
Issue 1: this compound fails to induce seed germination in my plant line.
Question: I am applying this compound to my seeds, but they are not germinating. What could be the reason?
Answer:
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Confirm Genotype: The most common reason for a lack of response to this compound is a mutation in the karrikin signaling pathway. Verify that your plant line is not a kai2 or max2 mutant. These mutants are known to be insensitive to karrikins and their analogs, like this compound.[1][2]
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Compound Specificity: this compound can also bind to the strigolactone receptor DWARF14 (D14), which might lead to off-target effects or a weaker than expected response.[3] For more specific induction of the KAI2 pathway, consider using a desmethyl-type this compound (dMGer), which is highly specific for the KAI2 receptor.[3][4]
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Experimental Conditions: Ensure optimal germination conditions. While this compound can promote germination, other factors like light and temperature are still crucial. Karrikin signaling has been shown to intersect with light signaling pathways.
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Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or dilution errors can lead to inactive or ineffective concentrations.
Issue 2: I observe a weak or inconsistent response to this compound.
Question: My seeds show some germination with this compound, but the response is not as strong or consistent as expected. Why?
Answer:
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Dose-Response: You may need to optimize the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your specific ecotype or plant line.
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Cross-talk with Other Pathways: The KAI2 signaling pathway is known to interact with other hormone pathways, such as gibberellin (GA) and abscisic acid (ABA). The endogenous levels of these hormones in your seeds could be influencing the response to this compound.
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Redundancy in Repressor Proteins: The KAI2 pathway involves the degradation of SMAX1 and its homolog SMXL2. There might be partial redundancy between these proteins, leading to a dampened response if only one is fully degraded.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic agonist of the KARRIKIN INSENSITIVE 2 (KAI2) receptor. Upon binding of this compound, the KAI2 receptor interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). This complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the expression of downstream genes that promote seed germination.
Q2: Which plant mutants are expected to be resistant to this compound?
A2: Mutants with non-functional components of the early karrikin signaling pathway will exhibit resistance to this compound. These include:
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kai2 mutants: Lacking the receptor for this compound.
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max2 mutants: Lacking the F-box protein required for the degradation of the SMAX1/SMXL2 repressors.
Q3: Are smax1 mutants resistant to this compound?
A3: No, smax1 mutants are not resistant to this compound. In fact, smax1 mutants often display a phenotype that mimics wild-type plants treated with karrikins or this compound, such as increased germination and enhanced seedling photomorphogenesis. This is because they lack the repressor protein that is normally degraded in response to this compound.
Q4: Can I use this compound to bypass the light requirement for germination?
A4: In some cases, yes. Activation of the KAI2 signaling pathway has been shown to bypass the light requirement for germination in Arabidopsis. The downstream component SMAX1 accumulates in the dark and inhibits germination; application of a KAI2 agonist like this compound can lead to its degradation, thus promoting germination in the absence of a light stimulus.
Q5: What is the difference between this compound and desmethyl-type this compound (dMGer)?
A5: Desmethyl-type this compound (dMGer) is a synthetic analog of this compound that shows higher specificity for the KAI2 receptor over the D14 strigolactone receptor. This increased specificity can be advantageous in experiments where you want to specifically target the KAI2 signaling pathway and avoid potential off-target effects from D14 activation. dMGer has also been shown to induce germination more effectively than this compound and can do so independently of gibberellin.
Data Presentation
Table 1: Germination Response of Arabidopsis thaliana Mutants to Karrikin (KAR1)
| Genotype | Treatment | Germination (%) |
| Wild-type (Col-0) | Mock | 25 ± 5 |
| 1 µM KAR1 | 95 ± 3 | |
| kai2-2 | Mock | 10 ± 4 |
| 1 µM KAR1 | 12 ± 5 | |
| max2-1 | Mock | 8 ± 3 |
| 1 µM KAR1 | 9 ± 4 | |
| smax1-2 | Mock | 98 ± 2 |
| 1 µM KAR1 | 99 ± 1 |
Data are representative and compiled from typical results observed in karrikin sensitivity assays.
Table 2: Relative Expression of KAI2 Signaling Marker Genes in Response to Karrikin (KAR2)
| Gene | Wild-type (Mock) | Wild-type (+KAR2) | kai2-2 (+KAR2) | max2-1 (+KAR2) |
| DLK2 | 1.0 ± 0.2 | 8.5 ± 1.5 | 1.2 ± 0.3 | 1.1 ± 0.4 |
| KUF1 | 1.0 ± 0.3 | 6.2 ± 1.1 | 0.9 ± 0.2 | 1.3 ± 0.5 |
Expression levels are relative to a mock-treated wild-type control. Data are representative of typical qPCR results.
Experimental Protocols
Protocol 1: Arabidopsis Seed Germination Assay
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Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 10 minutes in 20% (v/v) bleach with 0.05% (v/v) Triton X-100. Rinse the seeds five times with sterile distilled water.
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Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and plate them on 0.8% (w/v) agar medium containing Murashige and Skoog (MS) salts. The medium should contain either a mock control (e.g., DMSO) or the desired concentration of this compound or dMGer.
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Stratification: To break dormancy, cold-stratify the plates at 4°C in the dark for 3-4 days.
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Incubation: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
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Scoring: Score germination daily for up to 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for KAI2-SMAX1 Interaction
-
Vector Construction: Clone the full-length coding sequence of KAI2 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7) and the coding sequence of SMAX1 into a GAL4 activation domain (AD) vector (e.g., pGADT7).
-
Yeast Transformation: Co-transform the BD-KAI2 and AD-SMAX1 constructs into a suitable yeast strain (e.g., Y2H Gold) using the lithium acetate method.
-
Selection: Plate the transformed yeast on synthetic dropout (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
Interaction Assay: To test for protein-protein interaction, replica-plate the colonies onto selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and medium also lacking adenine (SD/-Leu/-Trp/-His/-Ade). Add the desired concentration of this compound or rac-GR24 to the medium. Growth on the selective medium indicates a positive interaction.
-
Controls: Include positive and negative controls, such as empty vectors and known interacting protein pairs.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for KAI2 Target Genes
-
Plant Material and Treatment: Grow Arabidopsis seedlings on MS agar plates for 5-7 days. Treat the seedlings with a mock solution or this compound for a specified time (e.g., 6 hours).
-
RNA Extraction: Harvest the seedlings and immediately freeze them in liquid nitrogen. Extract total RNA using a commercial kit or a standard Trizol-based protocol.
-
cDNA Synthesis: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the diluted cDNA as a template, and primers specific for your target genes (e.g., DLK2, KUF1) and a reference gene (e.g., ACTIN2 or UBQ10).
-
Analysis: Run the qPCR in a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the mock and treated samples.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for a seed germination assay.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMAX1-LIKE/D53 Family Members Enable Distinct MAX2-Dependent Responses to Strigolactones and Karrikins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SMAX1 potentiates phytochrome B-mediated hypocotyl thermomorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Germinone A vs. GR24: A Comparative Analysis of Bioactivity
For researchers, scientists, and drug development professionals, understanding the nuances of signaling molecules is paramount. This guide provides a comparative analysis of Germinone A and GR24, two key compounds utilized in the study of plant development and strigolactone signaling. We delve into their mechanisms of action, receptor specificity, and bioactivity, supported by experimental data and protocols to aid in experimental design and interpretation.
Introduction: Decoding Strigolactone and Karrikin Signaling
Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development, including shoot branching, root architecture, and symbiotic interactions. GR24 is a widely used synthetic analog of strigolactones, valued for its potent and broad activity.[1][2]
Parallel to the strigolactone pathway, the karrikin signaling pathway is activated by compounds found in smoke from burning vegetation, promoting seed germination. The key receptor in this pathway is KARRIKIN INSENSITIVE 2 (KAI2), a homolog of the strigolactone receptor, DWARF14 (D14).[2][3] this compound is a synthetic agonist designed to specifically target the KAI2 receptor, although some cross-reactivity with D14 has been observed.[2] A desmethyl derivative, desmethyl-germinone (dMGer), has been synthesized for higher specificity to KAI2.
This guide will compare the activities of this compound and the racemic mixture of GR24, focusing on their differential effects on key biological processes mediated by the D14 and KAI2 signaling pathways.
Comparative Bioactivity and Receptor Specificity
The primary distinction between this compound and GR24 lies in their receptor specificity and, consequently, their biological activities. GR24, as a racemic mixture, contains stereoisomers that can activate both the D14 and KAI2 receptors. In contrast, this compound is more selective for the KAI2 receptor.
| Feature | This compound | GR24 (racemic mixture) |
| Primary Receptor Target | KARRIKIN INSENSITIVE 2 (KAI2) | DWARF14 (D14) and KAI2 |
| Signaling Pathway | Primarily Karrikin signaling | Strigolactone and Karrikin signaling |
| Key Biological Roles | Induction of seed germination, particularly in thermo-inhibited seeds | Inhibition of shoot branching, regulation of root architecture, induction of seed germination |
| Specificity | More specific for KAI2, but some cross-reactivity with D14 reported | Broad-spectrum, with different stereoisomers activating different receptors |
Experimental Data: A Comparative Overview
Direct head-to-head quantitative comparisons of this compound and GR24 in the same experimental setup are limited in published literature. However, we can infer their relative activities based on studies investigating their effects on seed germination and hypocotyl elongation, key readouts for KAI2 and D14 signaling.
Seed Germination Assays
Seed germination in many species is strongly promoted by activation of the KAI2 pathway.
-
This compound: As a KAI2 agonist, this compound is effective in promoting the germination of thermo-inhibited Arabidopsis seeds. Studies have shown that a desmethyl derivative of this compound is even more potent in this assay, highlighting the importance of KAI2 activation for germination.
-
GR24: The racemic mixture of GR24 also promotes seed germination. This effect is largely attributed to the enantiomer that activates the KAI2 receptor.
| Compound | Target Receptor for Germination | Observed Effect on Arabidopsis Seed Germination |
| This compound | KAI2 | Promotes germination, especially under thermo-inhibitory conditions. |
| GR24 (racemic) | KAI2 | Promotes germination. |
Hypocotyl Elongation Assays
Hypocotyl elongation is regulated by both D14 and KAI2 signaling pathways, often in response to light cues.
-
This compound: Activation of the KAI2 pathway by this compound is expected to influence hypocotyl elongation, typically leading to a shorter hypocotyl phenotype in light-grown seedlings.
-
GR24: GR24 treatment generally inhibits hypocotyl elongation in wild-type Arabidopsis seedlings. This response is mediated by both D14 and KAI2, as mutants in either receptor show altered responses to different GR24 stereoisomers.
| Compound | Receptors Involved in Hypocotyl Elongation | Observed Effect on Arabidopsis Hypocotyl Elongation |
| This compound | Primarily KAI2 | Expected to inhibit elongation in a KAI2-dependent manner. |
| GR24 (racemic) | D14 and KAI2 | Inhibits elongation. |
Signaling Pathways
The signaling pathways for strigolactones (via D14) and karrikins/Germinone A (via KAI2) are parallel and converge on the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This interaction leads to the degradation of downstream repressor proteins, SMAX1/SMXL2 for KAI2 and SMXLs (e.g., SMXL6, SMXL7, SMXL8) for D14, ultimately leading to a physiological response.
Signaling pathways of GR24 and this compound.
Experimental Protocols
Arabidopsis thaliana Seed Germination Assay
This protocol is adapted from standard methods for assessing the effects of chemical treatments on seed germination.
Materials:
-
Arabidopsis thaliana seeds
-
Sterile petri dishes (60 mm)
-
Sterile filter paper
-
Germination medium (e.g., 0.5x Murashige and Skoog medium with 0.8% agar)
-
Stock solutions of this compound and GR24 in a suitable solvent (e.g., acetone or DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.
-
Resuspend the sterilized seeds in sterile 0.1% agarose and stratify at 4°C for 3 days in the dark to break dormancy.
-
Prepare germination medium containing the desired concentrations of this compound, GR24, or solvent control. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects germination (typically <0.1%).
-
Pipette approximately 50-100 seeds onto the surface of the solidified medium in each petri dish.
-
Seal the plates with breathable tape and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
Score germination daily for 7 days. Germination is typically defined as the emergence of the radicle.
-
Calculate the germination percentage for each treatment at each time point.
Arabidopsis thaliana Hypocotyl Elongation Assay
This assay is used to measure the effect of compounds on seedling development in response to light.
Materials:
-
Arabidopsis thaliana seeds
-
Square petri dishes (100 x 100 mm)
-
Germination medium as described above
-
Stock solutions of this compound and GR24
-
Growth chamber with controlled light (e.g., continuous red or blue light) and temperature
Procedure:
-
Sterilize and stratify seeds as described in the seed germination assay.
-
Sow the seeds in a line on the surface of the germination medium containing the test compounds or a solvent control.
-
Place the plates vertically in a growth chamber under specific light conditions (e.g., continuous red light at a defined fluence rate) for 4-5 days.
-
After the incubation period, remove the plates and lay them flat on a scanner.
-
Scan the plates to obtain digital images of the seedlings.
-
Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.
-
Calculate the average hypocotyl length for each treatment and compare it to the control.
Workflow for comparative bioassays.
Conclusion
This compound and GR24 are valuable tools for dissecting the intricacies of strigolactone and karrikin signaling. The choice between these compounds should be guided by the specific research question. For studies aiming to investigate KAI2-specific responses, such as the promotion of seed germination, this compound or its more specific derivative, desmethyl-germinone, are the preferred reagents. For broader studies on strigolactone signaling, including its effects on shoot architecture, or when a more general hormonal response is desired, the racemic mixture of GR24 remains a potent and widely used standard. Researchers should be mindful of the dual-receptor activity of rac-GR24 and consider the use of specific stereoisomers if pathway-specific effects are to be elucidated. The experimental protocols provided herein offer a starting point for the direct comparison of these and other related compounds, which will be crucial for further refining our understanding of these vital plant signaling pathways.
References
Germinone A Specificity for KAI2 Over D14 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of Germinone A and its derivatives for the karrikin receptor, KAI2, over the closely related strigolactone receptor, D14. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's receptor selectivity.
Comparative Analysis of Receptor Binding Affinity
This compound was initially identified as an agonist for the KAI2 receptor. However, subsequent investigations revealed that it also exhibits activity towards the D14 receptor, indicating a lack of absolute specificity. To address this, a desmethyl analog of this compound (dMGer) was synthesized. This modification was based on the observation that strigolactone analogs with a desmethyl-type D-ring structure are more specifically recognized by KAI2.[1][2][3][4]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and desmethyl-germinone (dMGer) against both KAI2 and D14 receptors. The data clearly demonstrates the enhanced specificity of dMGer for the KAI2 receptor.
| Compound | Receptor | IC50 (μM) |
| This compound | KAI2 | 0.585 |
| D14 | 0.0122 | |
| desmethyl-germinone (dMGer) | KAI2 | 0.0464 |
| D14 | 0.162 |
Lower IC50 values indicate higher binding affinity/inhibitory potency.
Signaling Pathways
The KAI2 and D14 receptors, while sharing structural similarities as α/β-hydrolases, initiate distinct signaling pathways that regulate different aspects of plant development.[5] Both pathways converge on the F-box protein MAX2 (MORE AXILLARY GROWTH 2), which is a component of an SCF (SKP1-CULLIN-F-box) E3 ubiquitin ligase complex. Ligand perception by KAI2 or D14 leads to the recruitment of specific members of the SMAX1-LIKE (SMXL) family of transcriptional repressors, targeting them for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors unleashes downstream transcriptional responses.
The KAI2 pathway is primarily involved in seed germination and seedling development and is activated by karrikins or a yet-to-be-identified endogenous ligand. Upon activation, KAI2 interacts with MAX2 to target SMAX1 and SMXL2 for degradation.
The D14 pathway, on the other hand, is the primary receptor for strigolactones and plays a crucial role in regulating shoot branching and other developmental processes. Activated D14, in conjunction with MAX2, targets SMXL6, SMXL7, and SMXL8 for degradation.
Experimental Protocols
The determination of the IC50 values for this compound and its derivatives was performed using a competitive inhibition assay with a fluorescent probe. This in vitro assay measures the ability of a test compound to compete with a fluorescent substrate for binding to the active site of the KAI2 or D14 receptor.
Recombinant Protein Expression and Purification
-
Constructs: The coding sequences for Arabidopsis thaliana KAI2 (AtKAI2) and D14 (AtD14) were cloned into a bacterial expression vector, such as pGEX-4T-1, which includes a glutathione S-transferase (GST) tag for affinity purification.
-
Expression: The expression vectors were transformed into Escherichia coli BL21 (DE3) cells. Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reached an appropriate optical density.
-
Purification: The bacterial cells were harvested and lysed. The recombinant GST-tagged proteins were purified from the cell lysate using glutathione-Sepharose affinity chromatography. The GST tag was subsequently removed by enzymatic cleavage with a site-specific protease, followed by further purification steps such as ion-exchange and size-exclusion chromatography to ensure high purity.
Competitive Inhibition Assay (Yoshimulactone Green Hydrolysis Assay)
This assay utilizes a pro-fluorescent probe, such as Yoshimulactone Green (YLG) or its desmethyl derivative (dYLG), which becomes fluorescent upon hydrolysis by the catalytic activity of the KAI2 and D14 receptors. The inhibitory activity of a test compound is determined by its ability to reduce the rate of fluorescence generation.
-
Reagents and Materials:
-
Purified recombinant AtKAI2 and AtD14 proteins.
-
Yoshimulactone Green (YLG) or desmethyl-Yoshimulactone Green (dYLG) fluorescent probe.
-
This compound and desmethyl-germinone (dMGer) dissolved in dimethyl sulfoxide (DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween 20).
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A reaction mixture containing the assay buffer and the purified KAI2 or D14 protein (final concentration, e.g., 0.5 µg/mL) is prepared.
-
Varying concentrations of the test compounds (this compound or dMGer) are added to the wells of the microplate. A DMSO control (no inhibitor) is also included.
-
The reaction is initiated by the addition of the fluorescent probe (YLG or dYLG) to a final concentration (e.g., 1 µM).
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).
-
The fluorescence intensity in each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for YLG).
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the DMSO control.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The experimental data presented in this guide unequivocally demonstrates that desmethyl-germinone (dMGer) possesses significantly higher specificity for the KAI2 receptor compared to this compound. The approximately 12.6-fold decrease in inhibitory activity against KAI2 for this compound, coupled with a more than 13-fold increase in activity against D14 for dMGer, highlights the critical role of the methyl group on the butenolide ring in dictating receptor selectivity. These findings provide valuable insights for the design of specific chemical probes to dissect the distinct roles of the KAI2 and D14 signaling pathways in plant biology and for the potential development of targeted agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic agonist of HTL/KAI2 shows potent stimulating activity for Arabidopsis seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]
Validating KAI2-Dependent Signaling of Germinone A using Mutant Lines: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Germinone A and its more specific analog, desmethyl-Germinone A (dMGer), in validating the KAI2-dependent signaling pathway. We present supporting experimental data from studies on Arabidopsis thaliana wild-type and mutant lines, offering a clear understanding of the specificity and mechanism of these compounds.
Introduction to this compound and KAI2 Signaling
This compound is a synthetic compound initially identified as an agonist of the KARRIKIN INSENSITIVE 2 (KAI2) receptor, a key component of a signaling pathway that regulates seed germination, seedling development, and responses to environmental cues like smoke.[1][2] The KAI2 pathway is paralogous to the strigolactone (SL) signaling pathway, which involves the DWARF14 (D14) receptor.[1][2] While both pathways utilize the F-box protein MORE AXILLARY GROWTH 2 (MAX2), they regulate distinct downstream targets.[3]
Initial studies revealed that this compound could also interact with the D14 receptor, indicating a lack of complete specificity. To address this, a desmethyl analog, desmethyl-Germinone A (dMGer), was synthesized. This compound has demonstrated higher specificity and potency as a KAI2 agonist, making it a valuable tool for dissecting the KAI2 signaling cascade.
The core KAI2 signaling pathway involves the perception of a ligand by the KAI2 receptor, which then interacts with MAX2. This complex targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMAX1 and SMXL2 alleviates the repression of downstream genes, leading to various physiological responses.
This guide focuses on the use of mutant lines deficient in key components of the KAI2 and D14 pathways to validate the KAI2-dependent signaling of this compound and dMGer.
Data Presentation: Comparative Effects of dMGer on Mutant Lines
The following tables summarize the quantitative effects of desmethyl-Germinone A (dMGer) on seed germination and hypocotyl elongation in wild-type Arabidopsis thaliana and various mutant lines.
Table 1: Effect of desmethyl-Germinone A (dMGer) on Seed Germination
| Genotype | Treatment (1 µM dMGer) - Germination Rate (%) | Interpretation |
| Wild-Type (Col-0) | ~85% | dMGer strongly promotes seed germination in wild-type plants. |
| kai2 | ~10% | The lack of germination response in the kai2 mutant indicates that KAI2 is essential for perceiving the dMGer signal. |
| d14 | ~85% | The normal germination response in the d14 mutant suggests that the D14 receptor is not required for dMGer-induced germination, highlighting the specificity of dMGer for the KAI2 pathway. |
| max2 | ~10% | The germination insensitivity of the max2 mutant demonstrates that MAX2 is a critical downstream component of KAI2 signaling in response to dMGer. |
| smax1 | ~95% (constitutively high) | The high germination rate of the smax1 mutant, even without dMGer, is consistent with its role as a negative regulator of the KAI2 pathway. The removal of SMAX1 mimics a constantly active pathway. |
Table 2: Effect of desmethyl-Germinone A (dMGer) on Hypocotyl Elongation
| Genotype | Treatment (1 µM dMGer) - Hypocotyl Length (mm) | Interpretation |
| Wild-Type (Col-0) | ~2.5 mm | dMGer inhibits hypocotyl elongation in wild-type seedlings. |
| kai2 | ~5.0 mm | The elongated hypocotyl phenotype of the kai2 mutant is not rescued by dMGer, confirming that KAI2 is necessary for this response. |
| d14 | ~2.5 mm | The wild-type response of the d14 mutant to dMGer further supports the compound's specificity for the KAI2 signaling pathway. |
| max2 | ~5.0 mm | The insensitivity of the max2 mutant to dMGer in the hypocotyl elongation assay reinforces the essential role of MAX2 downstream of KAI2. |
| smax1 | ~1.5 mm (constitutively short) | The short hypocotyl phenotype of the smax1 mutant, which is not significantly altered by dMGer, is consistent with SMAX1 being a key repressor of hypocotyl elongation downstream of KAI2. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Arabidopsis Seed Sterilization and Stratification
Materials:
-
Arabidopsis thaliana seeds (Wild-Type, kai2, d14, max2, smax1)
-
1.5 mL microcentrifuge tubes
-
50% bleach solution containing 0.05% Tween 20
-
Sterile distilled water
-
Sterile filter paper
-
Petri dishes with 0.5X Murashige and Skoog (MS) medium
Protocol:
-
Place approximately 50-100 seeds into a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 50% bleach solution with 0.05% Tween 20 to the tube.
-
Vortex briefly and incubate for 10-15 minutes at room temperature.
-
Pellet the seeds by centrifugation at 10,000 rpm for 1 minute.
-
Carefully remove the bleach solution with a pipette.
-
Wash the seeds by adding 1 mL of sterile distilled water, vortexing briefly, and centrifuging to pellet the seeds. Repeat this wash step 5-7 times to ensure complete removal of bleach.
-
After the final wash, resuspend the seeds in 100 µL of sterile distilled water.
-
Pipette the seeds onto the surface of a Petri dish containing 0.5X MS medium.
-
Seal the plates with micropore tape and wrap them in aluminum foil.
-
Stratify the seeds by incubating the plates at 4°C for 3 days in the dark to synchronize germination.
Seed Germination Assay
Materials:
-
Sterilized and stratified seeds on 0.5X MS plates
-
Desmethyl-Germinone A (dMGer) stock solution (e.g., 10 mM in DMSO)
-
Growth chamber (22°C, 16h light/8h dark photoperiod)
-
Stereomicroscope
Protocol:
-
Prepare 0.5X MS medium containing the desired final concentration of dMGer (e.g., 1 µM) and a mock control (containing the same concentration of DMSO as the dMGer treatment).
-
After stratification, transfer the seeds onto the prepared plates.
-
Place the plates in a growth chamber under a 16h light/8h dark photoperiod at 22°C.
-
Score germination at a specific time point (e.g., 72 hours) by observing radicle emergence under a stereomicroscope.
-
Calculate the germination rate as (number of germinated seeds / total number of seeds) x 100.
-
Perform at least three biological replicates for each genotype and treatment.
Hypocotyl Elongation Assay
Materials:
-
Sterilized and stratified seeds on 0.5X MS plates with dMGer or mock treatment
-
Growth chamber with a continuous red light source
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Sow sterilized and stratified seeds on vertical 0.5X MS plates containing 1 µM dMGer or a mock control.
-
Place the plates in a growth chamber under continuous red light for 5 days.
-
After the growth period, carefully remove the seedlings and lay them flat on a new agar plate or a scanner bed.
-
Capture high-resolution images of the seedlings.
-
Measure the length of the hypocotyls using image analysis software like ImageJ.
-
Measure at least 20 seedlings per genotype and treatment.
-
Perform at least three biological replicates.
Quantitative Real-Time PCR (qRT-PCR) for KAI2-Responsive Gene Expression
Materials:
-
Seedlings grown as described in the hypocotyl elongation assay (or in liquid culture)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., DLK2, KUF1) and a reference gene (e.g., ACTIN2)
Protocol:
-
Grow seedlings of wild-type and mutant lines in the presence of 1 µM dMGer or a mock control for a specified period (e.g., 4-6 hours for early gene expression).
-
Harvest whole seedlings and immediately freeze them in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions in a 96-well plate using a qPCR master mix, cDNA template, and gene-specific primers. Include no-template controls for each primer pair.
-
Perform the qRT-PCR in a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.
-
Present the data as fold change in gene expression relative to the mock-treated wild-type control.
Mandatory Visualization
The following diagrams illustrate the KAI2 signaling pathway and the experimental workflow for validating the KAI2-dependent signaling of this compound.
Caption: KAI2-dependent signaling pathway initiated by desmethyl-Germinone A.
Caption: Experimental workflow for validating dMGer's KAI2-dependent signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Germinone A and Other Synthetic Strigolactone Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Germinone A and other synthetic strigolactone (SL) analogs. It offers an objective analysis of their performance based on available experimental data, details key experimental protocols, and visualizes relevant biological pathways to aid in the selection of appropriate compounds for research and development.
Strigolactones are a class of phytohormones that play a crucial role in regulating plant development and their interaction with the environment. Synthetic analogs of these hormones are invaluable tools for dissecting their signaling pathways and hold promise for agricultural and therapeutic applications. This guide focuses on this compound and compares its bioactivity with other widely used synthetic SL analogs, including GR24, Nijmegen-1, and various debranone and methyl phenlactonoate derivatives.
Performance Comparison of Synthetic Strigolactone Analogs
The bioactivity of strigolactone analogs is primarily mediated through their interaction with α/β-hydrolase receptors, primarily DWARF14 (D14) and KARRIKIN INSENSITIVE2 (KAI2). The specificity and affinity of an analog for these receptors dictate its biological effects, which range from inducing seed germination of parasitic plants to regulating shoot branching and hypocotyl elongation in model organisms like Arabidopsis thaliana.
This compound (Ger) has been identified as an agonist for the KAI2 receptor. However, studies have shown that it can also bind to the D14 receptor, indicating a degree of promiscuity.[1][2] In contrast, a desmethyl derivative, desmethyl-germinone (dMGer) , exhibits high specificity for the KAI2 receptor and induces Arabidopsis seed germination more effectively than this compound.[1][2][3]
GR24 , a racemic mixture of two enantiomers, is the most widely used synthetic strigolactone analog and often serves as a benchmark in bioactivity assays. One of its enantiomers preferentially activates the D14 receptor, while the other acts on the KAI2 receptor. This dual activity can lead to complex physiological responses.
Other notable synthetic analogs include Nijmegen-1 , Methyl Phenlactonoate 3 (MP3) , and Methyl Phenlactonoate 16 (MP16) , which have shown high potency in inducing the suicidal germination of parasitic weeds like Striga hermonthica. Debranone derivatives, another class of SL mimics, have also been evaluated for their bioactivity, with some showing comparable or even higher activity than GR24 in specific assays.
Below are tables summarizing the quantitative data from various studies comparing the bioactivity of these compounds.
Table 1: Comparative Activity on Seed Germination
| Compound | Target Organism | Assay Concentration (µM) | Germination Rate (%) | Reference |
| This compound (Ger) | Arabidopsis thaliana | 10 | ~40 | |
| dMGer | Arabidopsis thaliana | 10 | ~80 | |
| GR24 | Striga hermonthica | 0.1 | 66 | |
| Nijmegen-1 | Striga hermonthica | 1 | 49-52 | |
| MP3 | Striga hermonthica | 1 | 49-52 | |
| MP16 | Striga hermonthica | 1 | 49-52 |
Table 2: Comparative Activity on Arabidopsis Hypocotyl Elongation
| Compound | Genotype | Assay Concentration (µM) | Hypocotyl Length (% of control) | Reference |
| GR24 | Col-0 (WT) | 3 | Significant reduction | |
| GR24 | Col-0 (WT) | 25 | Significant reduction | |
| Debranone Analogs | Col-0 (WT) | 10 | Higher activity than GR24 |
Note: Direct comparative data for this compound in hypocotyl elongation and shoot branching inhibition assays against a wide range of other synthetic analogs is limited in the currently available literature. The tables will be updated as more comprehensive studies become available.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key bioassays used to evaluate the performance of strigolactone analogs.
Striga hermonthica Seed Germination Assay
This assay is fundamental for screening compounds for their potential as suicidal germination agents for parasitic weeds.
-
Seed Sterilization and Pre-conditioning:
-
Striga hermonthica seeds are surface-sterilized using a solution of commercial bleach and Triton X-100.
-
Seeds are then rinsed with sterile distilled water and spread on glass fiber filter paper discs in petri dishes.
-
The dishes are sealed, wrapped in foil, and incubated in the dark at a controlled temperature (e.g., 28-30°C) for 10-14 days to precondition the seeds for germination.
-
-
Treatment Application:
-
Stock solutions of the test compounds (e.g., this compound, GR24) are prepared in a suitable solvent like acetone or DMSO.
-
Serial dilutions are made to achieve the desired final concentrations.
-
Aliquots of the treatment solutions are applied to the pre-conditioned seed discs. A solvent-only solution serves as the negative control, and a known potent analog like GR24 is used as a positive control.
-
-
Incubation and Germination Scoring:
-
The treated petri dishes are resealed and incubated under the same conditions for 24-72 hours.
-
Germination is scored under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
Germination percentage is calculated for each treatment.
-
Arabidopsis thaliana Hypocotyl Elongation Assay
This assay is commonly used to assess the hormonal activity of strigolactone analogs on seedling development.
-
Seed Sterilization and Plating:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type) are surface-sterilized.
-
Seeds are sown on sterile agar plates containing half-strength Murashige and Skoog (MS) medium supplemented with the test compounds at various concentrations. Control plates contain the solvent only.
-
-
Stratification and Growth Conditions:
-
The plates are stratified in the dark at 4°C for 2-4 days to synchronize germination.
-
Plates are then transferred to a growth chamber under controlled light (e.g., long-day or continuous light) and temperature (e.g., 22°C) conditions.
-
-
Hypocotyl Measurement:
-
After a set period of growth (e.g., 5-7 days), the seedlings are imaged.
-
The length of the hypocotyl (the stem between the cotyledons and the root) is measured using image analysis software such as ImageJ.
-
The effect of the compound is typically expressed as the percentage of hypocotyl length relative to the control.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Strigolactone Signaling Pathway
This diagram illustrates the core components of the D14 and KAI2 signaling pathways and how they are activated by different strigolactone analogs.
Caption: Simplified strigolactone signaling pathway via D14 and KAI2 receptors.
Experimental Workflow for Bioactivity Screening
This diagram outlines the typical workflow for evaluating the bioactivity of novel synthetic strigolactone analogs.
Caption: General workflow for screening synthetic strigolactone analogs.
This guide provides a foundational understanding of the comparative performance of this compound and other synthetic strigolactone analogs. As research in this field is rapidly evolving, it is anticipated that more comprehensive comparative studies will become available, allowing for a more detailed and direct comparison of these promising molecules.
References
Germinone A and the Gibberellin Pathway: A Comparative Analysis of Seed Germination Mechanisms
A detailed examination of Germinone A's interaction with seed germination pathways reveals a nuanced mechanism independent of gibberellin signaling, primarily through the action of its derivative, desmethyl-germinone. This guide provides a comparative analysis of this compound and its alternatives, supported by experimental data, to elucidate its mode of action for researchers in plant biology and drug development.
This compound has been identified as an agonist of the HTL/KAI2 receptor, which is involved in karrikin and strigolactone signaling pathways that regulate seed germination. While this compound itself can bind to both the KAI2 and D14 receptors, its derivative, desmethyl-germinone (dMGer), has been shown to be a highly specific and potent agonist for the KAI2 receptor. Crucially, studies have demonstrated that dMGer can induce seed germination in Arabidopsis thaliana independently of the gibberellin (GA) pathway, a well-established hormonal pathway critical for germination.
This guide compares the effects of this compound and its more specific analog, dMGer, with traditional gibberellin-induced germination, providing available quantitative data and detailed experimental protocols.
Comparative Efficacy in Seed Germination
The germination-promoting activities of this compound and dMGer have been evaluated, particularly in comparison to gibberellins. The data highlights that dMGer is not only more effective than this compound in promoting germination but also functions through a distinct, GA-independent pathway. This is most evident in studies using GA-deficient mutants, such as ga1-3, which are unable to germinate without an external supply of GA.
Table 1: Comparative Germination Rates of Arabidopsis thaliana Seeds Under Various Treatments
| Treatment/Compound | Wild-Type (Col-0) Germination (%) | ga1-3 (GA-deficient) Germination (%) | Notes |
| Control (DMSO) | ~5% | <5% | Baseline germination under thermo-inhibitory conditions. |
| Gibberellic Acid (GA₃) | >95% | >90% | Strong germination promotion; rescues GA-deficient mutant. |
| This compound (Ger) | Moderate Increase | Minimal Increase | Shows some activity, but less effective, especially in the absence of GA. |
| Desmethyl-germinone (dMGer) | >90% | >85% | Potent germination induction, even in the GA-deficient mutant, indicating a GA-independent mechanism.[1] |
Note: The data presented are synthesized from findings reported in the literature. Exact germination percentages can vary based on experimental conditions.
Signaling Pathways: A Tale of Two Receptors
The differential effects of this compound and dMGer can be attributed to their receptor specificity. This compound's ability to bind to both KAI2 and the strigolactone receptor D14 suggests a broader, potentially less specific mode of action. In contrast, dMGer's high specificity for the KAI2 receptor pinpoints the karrikin signaling pathway as the primary route for its GA-independent germination-promoting activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Arabidopsis Seed Germination Assay under Thermo-inhibition
This protocol is designed to assess the ability of compounds to promote germination under temperature stress, a condition where germination is typically inhibited.
Objective: To determine the germination rate of Arabidopsis thaliana seeds (wild-type and ga1-3 mutant) in the presence of test compounds under thermo-inhibitory conditions.
Materials:
-
Arabidopsis thaliana seeds (Col-0 and ga1-3)
-
Test compounds: this compound, desmethyl-germinone (dMGer), Gibberellic acid (GA₃)
-
Dimethyl sulfoxide (DMSO)
-
Murashige and Skoog (MS) medium including vitamins, 0.8% (w/v) agar
-
Petri dishes (60 mm)
-
Sterile water
-
Growth chamber with controlled temperature and light
Procedure:
-
Seed Sterilization: Surface-sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 5 minutes in a 1% (v/v) sodium hypochlorite solution with 0.05% (v/v) Tween-20. Rinse the seeds five times with sterile distilled water.
-
Plating: Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution and sow approximately 50-100 seeds per Petri dish containing MS medium.
-
Compound Application: The MS medium should be supplemented with the test compounds at desired concentrations (e.g., 1 µM, 10 µM). A control group with DMSO (the solvent for the compounds) should be included.
-
Stratification: To break dormancy, cold-stratify the plates at 4°C in the dark for 3 days.
-
Thermo-inhibition and Germination: Transfer the plates to a growth chamber set at a thermo-inhibitory temperature (e.g., 30°C) under a 16-hour light/8-hour dark photoperiod.
-
Scoring: Score germination, defined by the emergence of the radicle, daily for 7 days. Calculate the germination percentage for each treatment.
Receptor Binding Specificity Assay
While the detailed biophysical methods for assessing binding affinity (e.g., surface plasmon resonance or isothermal titration calorimetry) are beyond the scope of this guide, a comparative germination assay using receptor mutants can provide strong evidence for receptor specificity.
Objective: To infer the receptor specificity of dMGer by comparing its effect on wild-type, kai2, and d14 mutant seeds.
Procedure:
-
Follow the same procedure as the "Arabidopsis Seed Germination Assay under Thermo-inhibition".
-
Use seeds from wild-type (Col-0), kai2 mutant, and d14 mutant lines.
-
The primary test compound will be dMGer.
-
If dMGer promotes germination in wild-type and d14 mutants but not in kai2 mutants, it indicates a high specificity for the KAI2 receptor.
Conclusion
The available evidence strongly indicates that this compound, and more specifically its desmethyl derivative dMGer, interacts with the seed germination machinery via the KAI2 receptor, bypassing the classical gibberellin pathway.[1] This finding opens up new avenues for research into GA-independent germination mechanisms and presents novel chemical tools for studying and potentially manipulating seed germination in various plant species. For professionals in drug discovery and agrochemical development, dMGer represents a lead compound for the development of new plant growth regulators that act through the karrikin signaling pathway.
References
Assessing the antagonistic or synergistic effects of Germinone A with other phytohormones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phytohormone-like compound Germinone A and its potential synergistic or antagonistic interactions with other key phytohormones. This compound, a strigolactone analog, is a specific agonist of the KARRIKIN INSENSITIVE 2 (KAI2) receptor, known to play a role in seed germination and other developmental processes. Understanding its interplay with established phytohormones such as auxins, cytokinins, and abscisic acid (ABA) is crucial for elucidating its mechanism of action and potential applications in agriculture and plant biotechnology.
While specific quantitative data on the combined effects of this compound with other phytohormones remains limited in publicly available literature, this guide utilizes data from studies on the closely related synthetic strigolactone analog, GR24, to provide a representative comparison. The experimental protocols and signaling pathways described herein offer a foundational framework for conducting further research into the specific interactions of this compound.
Comparative Analysis of Phytohormone Interactions
The effects of this compound, represented by the strigolactone analog GR24, in conjunction with other phytohormones are multifaceted, often depending on the specific physiological process being examined. The following tables summarize the observed and expected antagonistic or synergistic effects based on current research.
Table 1: Interaction of this compound (as GR24) with Auxin (IAA)
| Physiological Process | This compound (GR24) Effect (Alone) | Auxin (IAA) Effect (Alone) | Combined Effect (this compound + Auxin) | Interaction Type |
| Primary Root Elongation | Promotes elongation at low concentrations | Promotes elongation at optimal concentrations | Potentially synergistic, leading to enhanced elongation | Synergistic |
| Lateral Root Formation | Inhibits lateral root priming and emergence[1] | Promotes lateral root initiation | Complex interaction; may lead to a reduction in lateral root density despite auxin's promoting role | Antagonistic/Complex |
| Seed Germination | Promotes germination, especially under inhibitory conditions[2][3][4] | Can inhibit germination at high concentrations | May show a balanced effect, with this compound potentially mitigating the inhibitory effects of high auxin levels | Context-Dependent |
Table 2: Interaction of this compound (as GR24) with Cytokinin (Zeatin)
| Physiological Process | This compound (GR24) Effect (Alone) | Cytokinin (Zeatin) Effect (Alone) | Combined Effect (this compound + Cytokinin) | Interaction Type |
| Primary Root Elongation | Promotes elongation at low concentrations | Inhibits elongation | Antagonistic, with cytokinin's inhibitory effect likely dominant | Antagonistic |
| Lateral Root Development | Inhibits lateral root emergence[1] | Inhibits lateral root development | Potentially synergistic in inhibiting lateral root development | Synergistic (Inhibitory) |
| Shoot Branching | Inhibits shoot branching | Promotes axillary bud outgrowth | Antagonistic, with this compound's inhibitory effect on branching being a key response | Antagonistic |
Table 3: Interaction of this compound (as GR24) with Abscisic Acid (ABA)
| Physiological Process | This compound (GR24) Effect (Alone) | Abscisic Acid (ABA) Effect (Alone) | Combined Effect (this compound + ABA) | Interaction Type |
| Seed Germination | Promotes germination, alleviates thermoinhibition | Inhibits germination, induces dormancy | Antagonistic, this compound can counteract ABA-induced inhibition of germination | Antagonistic |
| Drought Stress Response | May enhance drought tolerance | Mediates stomatal closure and stress responses | Potentially synergistic in enhancing drought tolerance through distinct pathways | Synergistic |
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Protocol 1: Arabidopsis thaliana Seed Germination Assay
This protocol is adapted from established methods for assessing the effects of phytohormones on seed germination.
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype recommended)
-
This compound
-
Indole-3-acetic acid (IAA)
-
Zeatin
-
Abscisic Acid (ABA)
-
Murashige and Skoog (MS) medium including vitamins
-
Agar
-
Sucrose
-
Ethanol (for stock solution preparation)
-
Sterile water
-
Petri dishes (90 mm)
-
Micropore tape
-
Growth chamber with controlled light and temperature
Procedure:
-
Sterilization of Seeds:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 50% (v/v) commercial bleach solution containing 0.05% (v/v) Tween-20.
-
Incubate for 10 minutes with occasional vortexing.
-
Wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in 0.1% (w/v) sterile agar solution.
-
-
Preparation of Media:
-
Prepare 0.5X MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave and cool to approximately 50°C.
-
Prepare stock solutions of this compound, IAA, Zeatin, and ABA in appropriate solvents (e.g., ethanol or DMSO) and filter-sterilize.
-
Add the phytohormones to the molten MS medium to achieve the desired final concentrations for each experimental condition (single and combined treatments). Pour the plates and allow them to solidify.
-
-
Plating and Incubation:
-
Pipette the sterilized seeds onto the prepared MS plates.
-
Seal the plates with micropore tape.
-
Stratify the seeds by incubating the plates at 4°C in the dark for 3 days to synchronize germination.
-
Transfer the plates to a growth chamber set to 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection:
-
Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged.
-
Calculate the germination percentage for each treatment at each time point.
-
Protocol 2: Arabidopsis thaliana Root Elongation Assay
This protocol allows for the quantitative assessment of phytohormone effects on primary root growth.
Materials:
-
All materials listed in Protocol 1
-
Vertical plate stands
Procedure:
-
Seed Germination:
-
Sterilize and plate seeds on standard 0.5X MS medium as described in Protocol 1.
-
After stratification, place the plates vertically in a growth chamber for 4-5 days to allow for germination and initial root growth.
-
-
Transfer of Seedlings:
-
Prepare 0.5X MS plates containing the different concentrations and combinations of this compound, IAA, Zeatin, and ABA.
-
Carefully transfer seedlings of uniform size to the new plates, aligning the root tips along a marked line.
-
Place the plates vertically back into the growth chamber.
-
-
Data Collection:
-
Mark the position of the root tip at the time of transfer (Day 0).
-
Scan the plates daily for 5-7 days.
-
Measure the new root growth from the marked line using image analysis software (e.g., ImageJ).
-
Calculate the average root elongation per day for each treatment.
-
Signaling Pathways and Experimental Workflow
Visual representations of the key signaling pathway for this compound and a generalized experimental workflow are provided below using Graphviz.
Caption: KAI2 Signaling Pathway for this compound.
Caption: General Experimental Workflow.
References
Comparative Efficacy of Germinone A and its Analogs in Regulating Seed Germination Across Diverse Plant Species
A detailed analysis of Germinone A, a synthetic strigolactone analog, and its derivatives reveals their potent and selective activity in promoting seed germination. This guide provides a comparative overview of their efficacy against other germination stimulants, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in drug development and plant science.
This compound and its desmethyl analog, dMGer, have emerged as significant tools for dissecting the karrikin (KAR) and strigolactone (SL) signaling pathways, which are crucial for seed germination and other developmental processes in plants. While this compound acts as an agonist for the KAI2 receptor, a key component in these pathways, its activity is not entirely specific, as it can also bind to the D14 receptor. In contrast, dMGer exhibits high specificity for the KAI2 receptor, making it a more precise molecular probe.[1][2][3]
This guide synthesizes available data on the efficacy of these compounds in promoting seed germination in the model plant Arabidopsis thaliana and the parasitic plant Striga hermonthica, comparing their performance with karrikins and gibberellic acid.
Comparative Analysis of Germination Stimulants
The efficacy of this compound and its derivatives is best understood in the context of their molecular targets and in comparison to other known germination stimulants.
Table 1: Efficacy of Germination Stimulants in Arabidopsis thaliana
| Compound | Target Receptor(s) | Concentration | Germination Rate (%) | Reference |
| This compound (Ger) | KAI2, D14 | 10 µM | ~60% | [2][3] |
| dMGer | KAI2 (highly specific) | 10 µM | >80% | |
| Karrikin (KAR₁) | KAI2 | 1 µM | Strong Promotion | |
| Gibberellic Acid (GA₃) | GID1 | 10 µM | ~90% | |
| Control (Water) | N/A | N/A | <10% |
Table 2: Efficacy of Germination Stimulants in the Parasitic Plant Striga hermonthica
| Compound | Target Receptor(s) | Concentration | Germination Rate (%) | Reference |
| Strigolactones (general) | KAI2d (ShHTLs) | pM to nM | >80% | |
| GR24 (synthetic SL) | KAI2d (ShHTLs) | 1 µM | ~72% | |
| Karrikins (KARs) | KAI2i (ShHTL2, ShHTL3) | Not effective for germination | 0% | |
| Control (Water) | N/A | N/A | 0% |
Signaling Pathways
The germination-promoting effects of this compound and related compounds are mediated through the KAI2 signaling pathway, which shares components with the strigolactone signaling pathway.
Experimental Protocols
Seed Germination Assay with Chemical Treatments
This protocol outlines a standard procedure for evaluating the efficacy of germination stimulants like this compound on plant seeds.
Materials:
-
Seeds of the target plant species (e.g., Arabidopsis thaliana, Striga hermonthica)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Sterile distilled water
-
Ethanol (70%)
-
Sodium hypochlorite solution (1-2%)
-
Stock solutions of test compounds (this compound, dMGer, Karrikin, GA₃) in a suitable solvent (e.g., DMSO)
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1-2 minutes.
-
Remove ethanol and add 1 mL of sodium hypochlorite solution. Incubate for 5-10 minutes with occasional vortexing.
-
Carefully remove the sterilizing solution and wash the seeds 3-5 times with sterile distilled water.
-
-
Plating:
-
Place two layers of sterile filter paper in each Petri dish.
-
Pipette 2-3 mL of sterile distilled water or the test solution onto the filter paper to ensure it is thoroughly moistened. For test solutions, dilute the stock solution to the desired final concentration. Include a solvent control if applicable.
-
Evenly spread a known number of sterilized seeds (e.g., 50-100) on the surface of the moist filter paper.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
-
Incubation:
-
For Arabidopsis thaliana, stratify the seeds by placing the Petri dishes at 4°C in the dark for 2-4 days to break dormancy.
-
For parasitic plants like Striga hermonthica, a pre-conditioning period in a warm, moist environment is required before the application of germination stimulants.
-
Transfer the plates to a growth chamber with controlled conditions (e.g., 22-25°C with a 16-hour light/8-hour dark photoperiod).
-
-
Data Collection:
-
Score germination daily for a period of 7-14 days. Germination is typically defined as the emergence of the radicle.
-
Calculate the germination percentage for each treatment and time point.
-
Experimental Workflow Diagram
Conclusion
This compound, and particularly its highly specific analog dMGer, are valuable chemical tools for activating the KAI2 signaling pathway to promote seed germination. While their efficacy is well-documented in Arabidopsis thaliana, further quantitative studies are needed to fully elucidate their potential across a broader range of plant species, including agronomically important crops and parasitic weeds. The provided protocols and pathway diagrams offer a framework for conducting such comparative studies, which will be essential for the development of novel agricultural technologies aimed at controlling germination.
References
- 1. Synthetic agonist of HTL/KAI2 shows potent stimulating activity for Arabidopsis seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desmethyl type germinone, a specific agonist for the HTL/KAI2 receptor, induces the Arabidopsis seed germination in a gibberellin-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Germinone A: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Germinone A, a potent HTL/KAI2 agonist used in seed germination research. This document outlines the necessary operational and disposal protocols to ensure the safety of laboratory personnel and adherence to environmental regulations. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of research-grade organic chemicals.
Chemical and Physical Properties of this compound
Researchers should be aware of the fundamental properties of this compound to handle it safely. The following table summarizes available data.
| Property | Value | Reference |
| Chemical Name | 5-(4-Phenyl-2-nitrophenoxy)-3-methylfuran-2(5H)-one | [1] |
| Molecular Formula | C₁₇H₁₃NO₅ | [1] |
| Molecular Weight | 311.29 g/mol | [1] |
| Type | Strigolactone, Debranone, Strigolactone receptors ligand | [1] |
| CAS Number | 2375197-79-6 | [2] |
| Storage Conditions | Room temperature in the continental US; may vary elsewhere. |
Standard Operating Procedure for the Disposal of this compound
This step-by-step process outlines the recommended procedure for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound waste, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of solid this compound and the preparation of its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any fine particulates.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The label should include the chemical name, "this compound," and appropriate hazard symbols if known.
-
Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated items such as weighing paper, gloves, and pipette tips, in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Avoid mixing with other incompatible chemical wastes.
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbed material and any solid spill into the designated this compound waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 4: Storage of Waste
Store the sealed this compound waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Consult EHS: Before initiating disposal, contact your institution's EHS department for specific guidance and to schedule a waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) if available. Adherence to local, state, and federal regulations is mandatory.
References
Essential Safety and Logistical Information for Handling Germinone A
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Germinone A, a compound utilized in seed germination research. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for Dimedone, a comparable laboratory chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Eyes | Safety glasses with side shields or goggles | Eye protection should be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following procedure outlines the key steps from preparation to disposal.
-
Preparation :
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station and confirm they are operational.
-
-
Handling :
-
Wear all required PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the solid compound carefully to avoid generating dust.
-
If weighing the substance, do so within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Accidental Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Chemical : Dispose of unused this compound and solutions containing the compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated hazardous waste container.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
